molecular formula C5H13ClN2O B2605859 1-Aminopiperidin-4-ol hydrochloride CAS No. 2171972-13-5

1-Aminopiperidin-4-ol hydrochloride

Cat. No.: B2605859
CAS No.: 2171972-13-5
M. Wt: 152.62
InChI Key: RSDSKKXVXQLYAF-UHFFFAOYSA-N
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Description

1-Aminopiperidin-4-ol hydrochloride is a chemical building block of significant interest in pharmaceutical research and development. The piperidine scaffold is a privileged structure in medicinal chemistry, found in more than twenty classes of pharmaceuticals . This particular derivative, featuring both amino and hydroxy functional groups on the piperidine ring, offers researchers a versatile intermediate for constructing more complex molecules. These bifunctional handles allow for extensive chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. While specific biological data for 1-Aminopiperidin-4-ol hydrochloride is not publicly available, research on closely related 4-aminopiperidine compounds reveals a high potential for generating biologically active molecules. For instance, 4-aminopiperidine derivatives have been identified as novel antifungal agents that inhibit ergosterol biosynthesis in pathogenic fungi , and have also been optimized as inhibitors of hepatitis C virus (HCV) assembly, showing synergistic effects with approved antiviral drugs . Furthermore, similar compounds are investigated for targeting somatostatin receptors . The 4-aminopiperidine core is known to imitate carbocationic high-energy intermediates in sterol biosynthesis, which is a putative mechanism of action for several antifungals . Researchers can utilize this compound in various synthetic transformations, including reductive amination, acylation, and sulfonylation, to generate diverse compound libraries for high-throughput screening . As with all compounds of this nature, 1-Aminopiperidin-4-ol hydrochloride is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-3-1-5(8)2-4-7;/h5,8H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDSKKXVXQLYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 1-Aminopiperidin-4-ol hydrochloride in water and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Characterization Strategy for 1-Aminopiperidin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Aminopiperidin-4-ol hydrochloride , a critical intermediate in the synthesis of antimicrobial agents (e.g., tosufloxacin) and hydrazine-based heterocycles. While specific empirical solubility data for this salt is often proprietary or sparse in open literature, this guide synthesizes structure-property relationships (SPR), analogous salt behaviors, and thermodynamic principles to establish a predictive solubility profile. Furthermore, it outlines a validated experimental protocol for precise solubility determination, ensuring researchers can generate decision-quality data for process optimization.

Introduction: Structural & Thermodynamic Context

The solubility of 1-Aminopiperidin-4-ol hydrochloride is governed by the interplay between its ionic lattice energy and the solvation capability of the solvent.

  • Chemical Structure: The compound features a piperidine ring with a polar hydroxyl group at the C4 position and a hydrazine moiety (

    
    ) at the N1 position, stabilized as a hydrochloride salt.
    
  • Key Solvation Drivers:

    • Ionic Interactions: The protonated hydrazine nitrogen (

      
      ) requires high-dielectric solvents (Water, DMSO) to overcome lattice enthalpy (
      
      
      
      ).
    • Hydrogen Bonding: The C4-hydroxyl group and the

      
       tail act as both donors and acceptors, facilitating solubility in protic solvents.
      
    • Lipophobicity: The ionic nature of the HCl salt drastically reduces solubility in non-polar organic solvents (Hexane, DCM), making them ideal anti-solvents for purification.

Predicted Solubility Profile

Based on Structure-Activity Relationships (SAR) of analogous piperidinol salts (e.g., 4-hydroxypiperidine HCl) and hydrazine derivatives, the following solubility classification is established for the researcher.

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Application Relevance
Class I: High Solvency Water, DMSO, Methanol> 100 mg/mL Reaction media, NMR analysis (

, DMSO-

).
Class II: Temperature Dependent Ethanol, Isopropanol (IPA)10 - 50 mg/mL Critical for Purification. Soluble at reflux; sparingly soluble at RT. Ideal for recrystallization.
Class III: Low Solvency Acetone, Acetonitrile, THF< 5 mg/mL Potential wash solvents to remove organic impurities without dissolving the salt.
Class IV: Anti-Solvents Diethyl Ether, Hexane, DCM< 0.1 mg/mL Used to precipitate the salt from Class II solvents (e.g., EtOH/Ether precipitation).

Process Insight: The high solubility in water necessitates careful pH control during extraction. To move the compound into an organic phase (e.g., DCM or EtOAc), the salt must first be neutralized to its free base form using a mild base (e.g.,


), though the free base itself remains relatively polar.

Experimental Protocol: Gravimetric Solubility Determination

To validate the specific solubility for regulatory or process scaling, the following "Shake-Flask" method is the gold standard. This protocol minimizes hygroscopic error—a common pitfall with amine hydrochloride salts.

Phase 1: Preparation
  • Drying: Dry the 1-Aminopiperidin-4-ol HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Solvent Selection: Choose three solvents based on the profile above (e.g., Water, Ethanol, Acetonitrile).

Phase 2: Saturation (The Equilibrium Workflow)
  • Add excess solid (~500 mg) to 2 mL of solvent in a crimp-sealed vial.

  • Agitation: Place in a thermomixer at 25°C (or target temp) for 24 hours .

  • Sedimentation: Allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 min).

Phase 3: Quantification
  • Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Gravimetric Analysis: Transfer 1.0 mL of filtrate to a pre-weighed weighing boat. Evaporate solvent (vacuum or nitrogen stream) and weigh the residue.

  • Calculation:

    
    
    

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision logic for solvent selection during purification, based on the solubility differentials described above.

SolubilityWorkflow Start Crude 1-Aminopiperidin-4-ol HCl Dissolution Dissolve in Hot Ethanol (Reflux) Start->Dissolution Check Is Solution Clear? Dissolution->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot No (Turbid) Cooling Cool to 0-5°C (Slow Ramp) Check->Cooling Yes FilterHot->Cooling Precipitate Crystals Form? Cooling->Precipitate AntiSolvent Add Diethyl Ether (Dropwise) Precipitate->AntiSolvent No Collect Filtration & Vacuum Dry Precipitate->Collect Yes AntiSolvent->Collect Result Pure Crystalline Salt Collect->Result

Figure 1: Purification workflow leveraging the temperature-dependent solubility in ethanol and anti-solvent effect of ether.

Thermodynamic Analysis (Van't Hoff Application)

For process chemists scaling up crystallization, understanding the Enthalpy of Solution (


)  is vital.

The solubility (


) dependence on temperature (

) follows the Van't Hoff equation:

  • Endothermic Dissolution: For this HCl salt,

    
     is expected to be positive  (heat is absorbed). This confirms that cooling crystallization  is the most effective purification method.
    
  • Experimental Validation: By measuring solubility at three temperatures (e.g., 25°C, 40°C, 60°C) and plotting

    
     vs. 
    
    
    
    , one can calculate the precise cooling ramp rates required to avoid "crashing out" amorphous solids (oiling out).

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Baliah, V., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[1] Link (Provides analogous solubility data for piperidine derivatives in ethanol/methanol systems).

  • Grant, D. J. W. (2005). "Theory and Origin of Polymorphism and Solvatomorphism." Polymorphism in Pharmaceutical Solids.
  • PubChem. (n.d.). "1-Aminopiperidin-4-ol (Compound Summary)." National Center for Biotechnology Information. Link (Source for structural data and SAR inference).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for recrystallization solvent classes).[1]

Sources

Technical Guide: 1-Aminopiperidin-4-ol Hydrochloride (CAS 112193-41-6)

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1-Aminopiperidin-4-ol hydrochloride (1-Amino-4-hydroxypiperidine HCl)

  • CAS Registry Number: 112193-41-6

  • Classification: Bifunctional Heterocyclic Building Block

  • Version: 2.0 (Technical Whitepaper)

Executive Summary

1-Aminopiperidin-4-ol hydrochloride is a specialized heterocyclic building block characterized by two distinct functional groups: a secondary hydroxyl group at the C4 position and a hydrazine-like N-amino moiety at the N1 position. Unlike standard piperidines, the presence of the N-amino group confers enhanced nucleophilicity due to the alpha-effect , making this compound a critical intermediate in the synthesis of N-fused heterocycles, hydrazones, and bioactive peptidomimetics.

This guide provides a comprehensive technical analysis of CAS 112193-41-6, moving beyond basic MSDS data to offer actionable insights on handling, synthetic utility, and safety protocols for drug discovery applications.

Physiochemical Profile & Identity

The hydrochloride salt form improves the stability of the hydrazine moiety, which can be oxidation-sensitive in its free base form.

Chemical Identity Table[1]
PropertyData
Chemical Name 1-Aminopiperidin-4-ol hydrochloride
Synonyms 1-Amino-4-hydroxypiperidine HCl; N-Aminopiperidin-4-ol HCl
CAS Number 112193-41-6
Molecular Formula C₅H₁₂N₂O[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 152.62 g/mol (Salt); 116.16 g/mol (Free Base)
Structure Piperidine ring with 4-OH and 1-NH₂
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol; Sparingly soluble in DCM
Hygroscopicity High (Store under desiccant)
Structural Significance

The molecule features a 1,1-hydrazine motif embedded in a cyclic system.

  • N1-Amino Group: Acts as a potent nucleophile for condensation with aldehydes/ketones or acylation.

  • C4-Hydroxyl Group: Provides a handle for further derivatization (e.g., esterification, ether formation) or serves as a polarity modulator in medicinal chemistry scaffolds.

Safety & Handling (MSDS Analysis)

Critical Note: While specific toxicological data for this exact CAS is limited, its structural classification as a cyclic hydrazine derivative necessitates strict safety protocols. Hydrazine moieties can exhibit sensitizing properties and potential genotoxicity.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

Handling Protocol (The "Why" Behind the Safety)

The N-amino group is susceptible to oxidation, which can lead to the formation of diazenes or other reactive species. The HCl salt mitigates this, but exposure to moist air can lead to hydrolysis or clumping.

Visualization 1: Safety & Storage Logic Flow

SafetyProtocol Start Handling CAS 112193-41-6 PPE PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE Environment Engineering Control: Fume Hood Required PPE->Environment Storage Storage: Inert Gas (Ar/N2), <4°C Environment->Storage Reason Reason: Prevents Oxidation & Hygroscopic Degradation Storage->Reason Rationale

Figure 1: Decision logic for safe handling and storage to prevent oxidative degradation.

Synthetic Utility & Applications

The primary value of 1-Aminopiperidin-4-ol HCl lies in its ability to form hydrazones and fused heterocycles .

The Alpha-Effect Application

The nitrogen atom at position 1 is bonded to another nitrogen, creating adjacent lone pair repulsion. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the terminal amino group significantly more nucleophilic than a standard primary amine (e.g., 4-aminopiperidine).

Key Reactions:

  • Hydrazone Formation: Condensation with ketones or aldehydes to create stable hydrazone linkers.

  • Pyrazolone Synthesis: Reaction with β-keto esters to form bicyclic pyrazolone systems.

  • Urea Formation: Reaction with isocyanates to form semicarbazide derivatives.

Experimental Protocol: Synthesis of a Hydrazone Derivative

Objective: To demonstrate the nucleophilic reactivity of the N-amino group by condensing 1-aminopiperidin-4-ol HCl with 4-chlorobenzaldehyde. This is a standard validation reaction for this building block.

Materials
  • 1-Aminopiperidin-4-ol HCl (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium Acetate (NaOAc) (1.1 eq) – Acts as a buffer to free the hydrazine base without causing side reactions.

  • Ethanol (EtOH) or Methanol (MeOH) – Solvent.

Methodology
  • Solubilization: In a round-bottom flask, dissolve 1.0 mmol of 1-Aminopiperidin-4-ol HCl in 5 mL of Ethanol. The solution may be slightly cloudy.

  • Neutralization (In-situ): Add 1.1 mmol of NaOAc . Stir for 10 minutes at room temperature. Note: Using a mild base like acetate is preferred over strong bases (NaOH) to prevent potential elimination reactions or degradation of sensitive aldehydes.

  • Addition: Add 1.0 mmol of 4-Chlorobenzaldehyde in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM). The product usually appears as a new spot with a lower Rf than the aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter and wash with cold ethanol.

    • If no precipitate forms, remove solvent under reduced pressure, resuspend in minimal water, and extract with Ethyl Acetate.

  • Validation: Confirm structure via ¹H NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine/hydrazone proton (~7.5–8.5 ppm).

Visualization 2: Reaction Workflow

ReactionWorkflow Start Start: 1-Amino-4-OH-piperidine HCl Base Add Mild Base (NaOAc) Start->Base FreeBase Intermediate: Free Hydrazine Base->FreeBase Neutralization Electrophile Add Aldehyde (R-CHO) FreeBase->Electrophile Condensation Reflux (EtOH) - H₂O Electrophile->Condensation Nucleophilic Attack Product Product: Hydrazone Derivative Condensation->Product Elimination

Figure 2: Step-by-step synthetic pathway for hydrazone formation.

Storage & Stability Guidelines

To maintain the integrity of CAS 112193-41-6, strict adherence to the following storage conditions is required:

ParameterSpecificationReason
Temperature 2°C – 8°C (Refrigerate)Slows thermal decomposition.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the hydrazine moiety.
Container Amber GlassProtects from potential photodegradation.
Desiccant RequiredThe HCl salt is hygroscopic; moisture leads to hydrolysis.

References

  • PubChem. (2025).[6] Compound Summary for CID 12125645: 1-Aminopiperidin-4-ol.[2] National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for the Alpha-Effect in hydrazines).

Sources

An In-depth Technical Guide to the Determination of Melting Point and Thermal Stability of 1-Aminopiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of 1-Aminopiperidin-4-ol hydrochloride. Recognizing that publicly available experimental data for this specific compound is limited, this document serves as a procedural and interpretative resource for researchers and drug development professionals. It outlines the fundamental principles and detailed experimental protocols for established analytical techniques, including capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). By synthesizing field-proven insights with established scientific standards, this guide empowers researchers to generate accurate and reliable thermophysical data for novel or uncharacterized piperidine derivatives, ensuring scientific integrity and supporting robust drug development programs.

Introduction: The Critical Role of Thermophysical Properties in Drug Development

1-Aminopiperidin-4-ol hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates, such as melting point and thermal stability, are critical parameters that influence every stage of the drug development lifecycle. These properties are fundamental to:

  • Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities typically cause a depression and broadening of the melting range.[3]

  • Solid-State Characterization: Understanding the thermal behavior of a compound is essential for identifying and characterizing different solid forms, such as polymorphs, solvates, and hydrates, which can have significant impacts on solubility, bioavailability, and stability.

  • Process Development and Manufacturability: Thermal stability data informs the selection of appropriate conditions for drying, milling, and formulation, preventing degradation of the API during manufacturing.[4]

  • Storage and Shelf-Life Prediction: The thermal decomposition profile of a drug substance is a key factor in determining its long-term stability and assigning an appropriate shelf-life and recommended storage conditions.[4]

Given the absence of readily available data for 1-Aminopiperidin-4-ol hydrochloride, this guide provides the necessary theoretical and practical framework for its empirical determination.

Physicochemical Properties of 1-Aminopiperidin-4-ol Hydrochloride and Related Analogues

While specific data for 1-Aminopiperidin-4-ol hydrochloride is not found in the reviewed literature, we can present the known properties of related compounds to provide context.

Property1-Aminopiperidin-4-ol hydrochloride4-Aminopiperidine[5]4-Piperidone monohydrate hydrochloride[6]Piperidine
Molecular Formula C₅H₁₃ClN₂OC₅H₁₂N₂C₅H₁₂ClNO₂C₅H₁₁N
Molecular Weight 152.62 g/mol (calculated)100.16 g/mol 153.61 g/mol 85.15 g/mol
Appearance Not specified (likely a solid)Liquid or low melting solidSolidLiquid
Melting Point To be determined Not specifiedNot specified-13 °C
Boiling Point Not specifiedNot specifiedNot specified106 °C

Table 1: Comparative Physicochemical Properties of Piperidine Derivatives.

Experimental Methodology for Melting Point Determination

The melting point of a pure crystalline compound is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range.

Principle of Capillary Melting Point Determination

The standard and most widely accepted method for melting point determination is the capillary method.[7] A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a controlled manner. The temperatures at which the sample begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.

Causality in Experimental Choices
  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. It should be finely powdered to ensure uniform packing and efficient heat transfer within the capillary.

  • Heating Rate: A slow heating rate (typically 1-2 °C per minute) is crucial for an accurate determination. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[3]

  • Hygroscopic Nature: Amine hydrochloride salts are often hygroscopic. If 1-Aminopiperidin-4-ol hydrochloride is found to be hygroscopic, the sample must be handled in a low-humidity environment (e.g., a glove box) and the capillary tube should be flame-sealed before measurement to prevent water absorption.[8]

Step-by-Step Protocol for Capillary Melting Point Determination
  • Sample Preparation: Place a small amount of dry 1-Aminopiperidin-4-ol hydrochloride onto a clean, dry watch glass. Finely crush the solid using a spatula.

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom.[9]

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Set a high heating rate (e.g., 10 °C/min) to quickly determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Insert a new capillary and set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the approximate melting point found in the previous step.[7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting point is reported as the range T_onset – T_clear.

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary (2-3 mm) Crush->Load Compact Compact Sample Load->Compact Seal Flame-Seal (if hygroscopic) Compact->Seal Insert Insert into Apparatus Seal->Insert Heat Heat at 1-2 °C/min Insert->Heat Record Record T_onset and T_clear Heat->Record Report Report Melting Range Record->Report Triplicate Perform in Triplicate Report->Triplicate

Figure 1: Workflow for Capillary Melting Point Determination.

Thermal Stability Analysis: A Deeper Look

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a substance as a function of temperature. For drug development, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[4] They provide a comprehensive profile of a compound's thermal stability.[10]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] When the sample undergoes a thermal transition (e.g., melting, crystallization, or decomposition), it requires more or less heat than the reference, resulting in a peak on the DSC thermogram.

Information Gained:

  • Melting Point/Range: An endothermic peak corresponds to the melting of the sample. The peak onset provides a precise melting temperature, while the peak area is proportional to the enthalpy of fusion (ΔH_fus).

  • Polymorphism: Different polymorphic forms of a compound will typically have different melting points and enthalpies of fusion, which can be clearly distinguished by DSC.

  • Purity Analysis: Impurities broaden the melting endotherm and lower the peak temperature.

  • Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the temperatures at which a material loses mass due to processes like dehydration, desolvation, or decomposition.

Information Gained:

  • Decomposition Temperature: The onset temperature of mass loss indicates the point at which the compound begins to decompose.

  • Hydration/Solvation State: A mass loss step at temperatures below ~150 °C often corresponds to the loss of water (hydration) or solvent molecules. The percentage of mass lost can be used to determine the stoichiometry of the solvate or hydrate.

  • Thermal Stability Profile: The TGA curve provides a clear profile of the material's stability over a wide temperature range.

Causality in Experimental Choices for DSC/TGA
  • Atmosphere: The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative degradation. Running a parallel experiment in an air or oxygen atmosphere can provide insights into the compound's oxidative stability.[11]

  • Heating Rate: A standard heating rate of 10 °C/min is often used for routine analysis. Slower rates can provide better resolution of thermal events, while faster rates may be used for screening.

  • Sample Pan: Aluminum pans are common for routine analysis up to ~600 °C. For samples that might react with aluminum or for higher temperature studies, gold or platinum pans are used. For hygroscopic or volatile samples, hermetically sealed pans are necessary to prevent mass loss before the thermal event of interest.

Step-by-Step Protocol for DSC and TGA Analysis
  • Instrument Calibration: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA) using certified reference standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Aminopiperidin-4-ol hydrochloride into an appropriate sample pan (e.g., an aluminum pan with a lid).

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • DSC Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).

  • Instrument Setup (TGA): Place the sample pan onto the TGA balance mechanism. Purge the furnace with nitrogen.

  • TGA Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: Analyze the resulting DSC thermogram for endothermic and exothermic peaks and the TGA curve for mass loss steps. Determine onset temperatures, peak temperatures, enthalpy changes (DSC), and percentage mass loss (TGA).

Figure 2: Integrated Workflow for DSC and TGA Thermal Analysis.

Conclusion

The determination of melting point and thermal stability are foundational activities in the characterization of any new chemical entity, including 1-Aminopiperidin-4-ol hydrochloride. While direct experimental data for this compound is not currently prevalent in public literature, the application of standardized, well-understood techniques provides a clear path forward for its comprehensive analysis. By following the detailed protocols for capillary melting point determination, DSC, and TGA outlined in this guide, researchers can generate the high-quality, reliable data essential for making informed decisions throughout the drug discovery and development process. This systematic approach ensures not only the scientific integrity of the characterization but also contributes to the development of safe, stable, and effective pharmaceutical products.

References

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  • METTLER TOLEDO. (n.d.). What is Melting Point?. Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Gotor, V. F., et al. (2021). TG/DSC curves for system components. ResearchGate. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

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  • Wesołowski, M., & Rojek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4368. Retrieved February 15, 2026, from [Link]

  • NIST/TRC. (n.d.). Piperidine Critically Evaluated Thermophysical Property Data. NIST. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved February 15, 2026, from [Link]

  • Ghirlando, R., et al. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Protein Science, 22(11), 1479–1492. Retrieved February 15, 2026, from [Link]

  • Snyder, R. G., & Zerbi, G. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved February 15, 2026, from [Link]

  • CeramXpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved February 15, 2026, from [Link]

  • Henven. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved February 15, 2026, from [Link]

  • Gstach, H., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(18), 4202. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved February 15, 2026, from [Link]

  • Dimmock, J. R., et al. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20, 1373-1390. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: 1-Aminopiperidin-4-ol Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and pharmaceutical utility of 1-Aminopiperidin-4-ol hydrochloride , a specialized bifunctional hydrazine scaffold used in the construction of fused heterocyclic APIs.

Executive Summary

1-Aminopiperidin-4-ol hydrochloride (CAS: 79414-82-7 for free base) is a high-value bifunctional building block characterized by a secondary hydroxyl group at the C4 position and a reactive N-amino (hydrazine) motif at the N1 position. Unlike its isomer 4-aminopiperidine, this molecule acts as a "cyclic hydrazine," making it indispensable for synthesizing [1,2,4]triazolo[1,5-a]piperidines and pyrazolo[1,5-a]pyridines —scaffolds frequently observed in kinase inhibitors (e.g., TrkA, JAK) and GPCR modulators.

Its dual functionality allows for orthogonal derivatization: the N-amino group serves as a nucleophile for heterocycle formation, while the C4-hydroxyl provides a handle for solubility enhancement or further conjugation.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 1-Aminopiperidin-4-ol hydrochloride
CAS Number 79414-82-7 (Free Base) / In situ HCl salt
Molecular Formula C₅H₁₂N₂O[1][2][3] · HCl
Molecular Weight 116.16 g/mol (Free Base) + 36.46 (HCl)
Structure Piperidine ring with -OH at C4 and -NH₂ at N1
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, MeOH; sparingly soluble in DCM
pKa ~15.11 (Predicted for hydrazine NH), ~14 (OH)

Synthetic Routes & Manufacturing

The synthesis of 1-aminopiperidin-4-ol is non-trivial due to the need to selectively aminate the ring nitrogen without affecting the hydroxyl group. Two primary industrial routes exist.[4]

Route A: Nitrosation-Reduction (The Classical Route)

This is the most common laboratory and scale-up method. It involves the N-nitrosation of piperidin-4-ol followed by reduction.

  • Nitrosation: Piperidin-4-ol reacts with sodium nitrite (NaNO₂) in acidic media (HCl) to form N-nitrosopiperidin-4-ol .

  • Reduction: The N-nitroso intermediate is reduced to the N-amino product using Lithium Aluminum Hydride (LiAlH₄) or Zinc/Acetic Acid.

Route B: Electrophilic Amination (The Direct Route)

Uses Hydroxylamine-O-sulfonic acid (HOSA) to transfer an amino group directly to the piperidine nitrogen in alkaline conditions. This method avoids toxic nitroso intermediates but requires strict pH control to prevent over-amination.

Visualizing the Synthesis Workflow

Synthesis Start Piperidin-4-ol Step1 N-Nitrosation (NaNO2, HCl, < 5°C) Start->Step1 Inter N-Nitroso Intermediate Step1->Inter Step2 Reduction (Zn/AcOH or LiAlH4) Inter->Step2 Product 1-Aminopiperidin-4-ol Step2->Product Yield: ~60-70%

Figure 1: The standard Nitrosation-Reduction pathway for synthesizing 1-aminopiperidin-4-ol.

Pharmaceutical Utility & Mechanisms

Core Application: Fused Heterocycle Construction

The N-amino group is the critical handle. It reacts with 1,3-electrophiles (like 1,3-dicarbonyls or enaminonitriles) to form fused bicyclic systems.

  • TrkA Inhibitors: Used to synthesize substituted pyrazolo[1,5-a]pyridine scaffolds. The 1-aminopiperidin-4-ol condenses with an appropriate pyridine or pyrazole precursor, forming the N-N bond that closes the second ring.

  • MAGL Inhibitors: The 4-hydroxyl group is often acylated to link the piperidine core to a lipophilic tail, while the N-amino group is incorporated into a urea or carbamate warhead.

Mechanism: Hydrazone Formation & Cyclization
  • Condensation: The N-NH₂ group attacks a carbonyl carbon (aldehyde or ketone).

  • Dehydration: Loss of water forms a hydrazone.

  • Cyclization: If a second electrophilic site is present (e.g., a nitrile or ester), the hydrazone nitrogen attacks it, closing the ring.

Reactivity Center 1-Aminopiperidin-4-ol Aldehyde + Aldehyde/Ketone Center->Aldehyde Nitrile + Enaminonitrile Center->Nitrile Sulfonyl + Sulfonyl Chloride Center->Sulfonyl Hydrazone Hydrazone Formation (Schiff Base) Aldehyde->Hydrazone Triazole [1,2,4]Triazolo[1,5-a]piperidine (Kinase Inhibitor Scaffold) Nitrile->Triazole Sulfonamide N-Sulfonyl Hydrazine (Stable Precursor) Sulfonyl->Sulfonamide

Figure 2: Divergent reactivity profile showing the formation of hydrazones and fused triazoles.

Experimental Protocols

Protocol A: Synthesis of 1-Aminopiperidin-4-ol Hydrochloride (Nitrosation Route)

Adapted for laboratory scale (100 mmol).

Reagents: Piperidin-4-ol (10.1 g), NaNO₂ (7.6 g), Conc. HCl, Zinc powder, Acetic Acid.

  • Nitrosation:

    • Dissolve piperidin-4-ol in 30 mL of 6N HCl. Cool to -5°C.

    • Dropwise add NaNO₂ (dissolved in 15 mL water) over 1 hour, maintaining temp < 0°C.

    • Stir for 2 hours. Neutralize with NaOH to pH 10.[4] Extract with DCM. Evaporate to yield N-nitrosopiperidin-4-ol (yellow oil).

  • Reduction:

    • Dissolve the nitroso oil in 50 mL MeOH. Cool to 0°C.[4]

    • Add Zinc powder (3 eq) and slowly drip Acetic Acid (excess) over 2 hours.

    • Stir at room temperature for 4 hours. Filter zinc residue.

    • Concentrate filtrate.[4] Treat with ethanolic HCl to precipitate 1-aminopiperidin-4-ol hydrochloride .

    • Yield: Expect ~60% as a white solid.

Protocol B: Quality Control (Hydrazone Derivatization)

Because the free amine oxidizes easily, QC is best performed by converting it to a stable hydrazone derivative using 4-nitrobenzaldehyde.

  • Dissolve 100 mg of 1-aminopiperidin-4-ol HCl in 2 mL ethanol.

  • Add 1 eq of 4-nitrobenzaldehyde.

  • Heat to reflux for 30 mins.

  • Cool to crystallize the hydrazone.

  • Analysis: Check melting point and HPLC purity. A sharp peak confirms the integrity of the N-amino group.

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: As a hydrazine derivative, this compound is potentially genotoxic . All handling must occur in a fume hood.[5]

  • Skin/Eye Hazards: Causes severe skin burns and eye damage (H314). Wear nitrile gloves and safety goggles.

  • Stability: The free base is air-sensitive (oxidizes to form diazenes). Store as the hydrochloride salt under argon at 2-8°C.

  • Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless reaction is intended).

References

  • ChemicalBook. (2025). 1-AMINO-PIPERIDIN-4-OL Properties and Synthesis. Retrieved from

  • GuideChem. (2025). 1-Aminopiperidin-4-ol CAS 79414-82-7 Data.[1] Retrieved from

  • European Patent Office. (2022). EP 4032888 A1: Cyano-substituted cyclic hydrazine derivative and application thereof. (Describes use in JAK/Trk inhibitor synthesis). Retrieved from

  • Google Patents. (2007). WO2007127688 - Substituted Pyrazolo[1,5-a]pyridine Compounds.[6] (Specific application of 1-aminopiperidin-4-ol in drug synthesis).[7] Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Aminopiperidine derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Functionalized Hydrazones Using 1-Aminopiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

In the landscape of bioconjugation and medicinal chemistry, 1-Aminopiperidin-4-ol hydrochloride represents a high-value "bifunctional scaffold." Unlike simple hydrazines (e.g., phenylhydrazine), this reagent offers two distinct chemical handles:

  • The N-amino group (

    
    ):  A potent nucleophile for hydrazone formation with aldehydes/ketones.
    
  • The C4-hydroxyl group (

    
    ):  A polar handle that increases aqueous solubility of the final construct or serves as an attachment point for linkers (e.g., in PROTACs or Antibody-Drug Conjugates).
    

This guide details the optimized protocol for synthesizing hydrazones using this specific salt. The critical technical challenge addressed here is the management of the hydrochloride counterion , which dictates the pH equilibrium necessary for successful condensation.

Core Applications
  • Fragment-Based Drug Discovery (FBDD): Rapid generation of polar hydrazone libraries.

  • Linker Synthesis: Creating cleavable hydrazone linkers with a hydroxyl "hook" for further esterification/etherification.

  • Carbonyl Scavenging: Removal of genotoxic aldehyde impurities from pharmaceutical streams.

Mechanistic Principles

The formation of hydrazones is a reversible condensation reaction governed by acid catalysis.[1] The reaction proceeds through a tetrahedral carbinol-hydrazine intermediate, followed by dehydration to form the


 bond.[1]
The pH Paradox

The reaction rate is bell-shaped with respect to pH (optimal pH


 4.5–5.5).
  • pH < 3 (Too Acidic): The hydrazine nitrogen is protonated (

    
    ), destroying its nucleophilicity. Crucial Note:  Since the starting material is a hydrochloride salt, dissolving it in water/alcohol creates a highly acidic solution that can self-inhibit the reaction.
    
  • pH > 6 (Too Basic): The carbonyl oxygen is not sufficiently protonated, making the electrophilic attack slow.

Therefore, buffering is mandatory to liberate the free hydrazine while maintaining mild acidity for carbonyl activation.

Mechanistic Pathway (DOT Visualization)

HydrazoneMechanism Start Reagents: Aldehyde (R-CHO) + 1-Aminopiperidin-4-ol HCl Buffer Buffering (NaOAc): Liberates Free Amine (pH ~5.0) Start->Buffer Neutralization Attack Nucleophilic Attack: Formation of Tetrahedral Intermediate Buffer->Attack R-NH-NH₂ attacks C=O Dehydration Acid-Catalyzed Dehydration (-H₂O) Attack->Dehydration Rate Limiting Step Product Final Product: Hydrazone Derivative Dehydration->Product Irreversible (usually)

Figure 1: Mechanistic flow of hydrazone formation highlighting the critical buffering step required for hydrochloride salts.

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Ethanol/Acetate Method)

Best for: Stable aldehydes, gram-scale synthesis, and crystallization-driven purification.

Reagents & Materials
  • Substrate: Target Aldehyde/Ketone (1.0 equiv)

  • Reagent: 1-Aminopiperidin-4-ol hydrochloride (1.1 equiv)

  • Buffer: Sodium Acetate (anhydrous) (1.1 – 1.2 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology
  • Preparation of the Nucleophile:

    • In a round-bottom flask, dissolve 1-Aminopiperidin-4-ol HCl (1.1 equiv) and Sodium Acetate (1.1 equiv) in Ethanol (10 mL per gram of substrate).

    • Observation: The solution may become cloudy as NaCl precipitates. This is normal.

    • Stir for 15 minutes at Room Temperature (RT) to ensure liberation of the free hydrazine.

  • Addition of Electrophile:

    • Add the Aldehyde/Ketone (1.0 equiv) to the reaction mixture.

    • Add catalytic Glacial Acetic Acid (approx. 0.1 equiv or 2-3 drops).

  • Reaction:

    • Aldehydes: Stir at RT for 2–4 hours.

    • Ketones/Sterically Hindered Substrates: Reflux (78°C) for 4–12 hours.

    • Monitoring: Monitor by TLC. The hydrazone product is typically less polar than the starting amine but more polar than the aldehyde. Use a stain (ninhydrin or anisaldehyde) as the piperidine ring is not always UV-active.

  • Work-up & Isolation:

    • Method 1 (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold ethanol, and dry.

    • Method 2 (Extraction): If the product remains soluble (due to the 4-OH group), remove solvent in vacuo. Resuspend the residue in minimal water and extract with Ethyl Acetate or DCM. (Note: The 4-OH group makes the product hydrophilic; multiple extractions or salting out the aqueous layer may be required).

Protocol B: Microwave-Assisted Synthesis

Best for: Electron-rich ketones, steric bulk, or high-throughput library generation.

  • Combine Aldehyde (0.5 mmol), Amine HCl salt (0.6 mmol), and NaOAc (0.6 mmol) in a microwave vial.

  • Add Ethanol (2 mL).

  • Irradiate at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Cool and pour into ice water to induce precipitation.

Data Interpretation & Validation

Representative Optimization Data

The following table summarizes expected outcomes based on substrate electronics.

Substrate TypeElectronic NatureConditionsTypical YieldNotes
4-Nitrobenzaldehyde Electron Deficient (Reactive)RT, 1 hr>90%Rapid precipitation; minimal purification needed.
Benzaldehyde NeutralRT, 3 hrs80-85%Standard baseline.
4-Methoxyacetophenone Electron Rich (Deactivated)Reflux, 12 hrs60-75%Requires acid catalysis; microwave recommended.
Cyclohexanone Steric BulkReflux, 6 hrs70-80%Water removal (Dean-Stark) helps drive equilibrium.
Characterization Checklist
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the imine proton (

    
    ) typically between 7.5 – 8.5 ppm . The piperidine ring protons will show distinct splitting patterns; the 4-OH proton often appears as a doublet around 4.5 ppm (exchangeable).
    
  • Mass Spectrometry: Hydrazones show a characteristic

    
     peak. Be aware of potential hydrolysis back to the aldehyde in acidic LC-MS mobile phases.
    

Experimental Workflow Diagram

Workflow Step1 Step 1: Free Base Generation Mix Amine HCl + NaOAc in EtOH (Stir 15 min) Step2 Step 2: Condensation Add Carbonyl Substrate + Cat. AcOH (Reflux or RT) Step1->Step2 Check TLC Check Is starting material consumed? Step2->Check WorkupA Precipitation? Filter & Wash Check->WorkupA Yes (Solid) WorkupB Soluble? Evaporate -> Extract (DCM/H₂O) Check->WorkupB No (Solution)

Figure 2: Decision tree for the synthesis and isolation of piperidine-hydrazones.

Troubleshooting & Expert Tips

  • "The reaction is stuck at 50% conversion."

    • Cause: Equilibrium limit reached or pH drift.

    • Solution: Add a dehydrating agent (molecular sieves 4Å) to the reaction to remove water and drive the equilibrium to the right (Le Chatelier's principle).

  • "My product is water-soluble and won't extract."

    • Cause: The 4-hydroxyl group + piperidine nitrogen makes the molecule very polar.

    • Solution: Use n-Butanol for extraction or saturate the aqueous layer with NaCl ("salting out"). Alternatively, use a reverse-phase C18 Sep-Pak column for purification.

  • "I see two spots on TLC."

    • Cause: Hydrazones can exist as E/Z isomers.

    • Solution: This is common.[2] Usually, the E-isomer is thermodynamically favored. Isolate the mixture; they often equilibrate to the stable form in solution or upon recrystallization.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • BenchChem Technical Guides. (2025). The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide. BenchChem Application Notes.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Moldoveanu, S. C. (2019). Reaction of Aldehydes and Ketones with Amines. In: Pyrolysis of Organic Molecules. Elsevier.
  • PubChem. (n.d.). 1-Aminopiperidin-4-ol (Compound Summary). National Library of Medicine.

Sources

Application Note: Functionalization Strategies for 1-Aminopiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  152.62  g/mol  (Salt), 116.16  g/mol  (Free Base)[1][2]

Abstract & Core Value Proposition

1-Aminopiperidin-4-ol hydrochloride represents a unique "bifunctional hydrazine" scaffold.[1] Unlike standard piperidines, the


-amino group confers super-nucleophilic properties (via the 

-effect), enabling rapid functionalization under mild conditions, while the

-hydroxyl group provides a secondary handle for solubility modulation or further derivatization.[1]

This application note details optimized protocols for unlocking the reactivity of this scaffold. We address the primary challenge—the hydrochloride salt form masking the nucleophilicity—and provide chemoselective strategies to differentiate between the


-amino (hydrazine) and 

-hydroxyl sites.[1]

Structural Analysis & Reactivity Profile[2]

The molecule features two nucleophilic sites with distinct electronic signatures:[2]

  • N1-Amino (Hydrazine): High nucleophilicity, moderate basicity.[1] Prone to condensation with carbonyls (hydrazone formation) and acylation.[1]

  • C4-Hydroxyl (Secondary Alcohol): Lower nucleophilicity.[1] Requires activation or catalysis (e.g., DMAP) for acylation.[1][3]

Critical Handling Note: The hydrochloride salt stabilizes the hydrazine moiety against oxidation but renders it non-nucleophilic.[1][2] Successful functionalization requires an in-situ or pre-synthetic neutralization strategy.[1]

Visualization: Reactivity Flowchart

Reactivity Start 1-Aminopiperidin-4-ol HCl (Latent Nucleophile) Base Neutralization (NaOAc / Et3N) Start->Base Deprotonation FreeBase Free Hydrazine Intermediate (Active Nucleophile) Base->FreeBase Liberation Hydrazone Hydrazone Formation (Reaction with R-CHO) FreeBase->Hydrazone + Aldehyde (Fastest) Amide N-Acylation (Hydrazide Formation) FreeBase->Amide + Anhydride (0°C, Controlled) Ester O-Acylation (Requires N-protection) FreeBase->Ester + Anhydride (High Temp/DMAP)

Figure 1: Activation pathway from the hydrochloride salt to specific functional derivatives.[1]

Protocol A: Chemoselective Hydrazone Formation

Target: Synthesis of stable hydrazone linkers (e.g., for bioconjugation or library synthesis).[1][2] Mechanism: The


-effect makes the hydrazine nitrogen significantly more reactive toward aldehydes than the hydroxyl group, allowing this reaction to proceed without protecting the alcohol.[1][2]
Materials
  • 1-Aminopiperidin-4-ol HCl (1.0 equiv)[1]

  • Aldehyde substrate (1.0 - 1.1 equiv)[1]

  • Sodium Acetate (

    
    ) (1.2 equiv) - Crucial for buffering[1]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1][2]

Step-by-Step Methodology
  • Salt Dissociation: In a round-bottom flask, suspend 1-Aminopiperidin-4-ol HCl in Ethanol (0.1 M concentration).

  • Buffering: Add anhydrous Sodium Acetate (1.2 equiv). Stir for 15 minutes at room temperature.

    • Why: The HCl must be neutralized to free the amine, but strong bases (NaOH) can cause side reactions with sensitive aldehydes.[1] NaOAc creates a mild acetic acid buffer that actually catalyzes imine/hydrazone formation.[1]

  • Addition: Add the aldehyde (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Check by TLC.[1] The hydrazone is usually less polar than the starting amine.[1][2]

  • Workup:

    • Option A (Precipitation): If the product precipitates, filter and wash with cold EtOH.[1]

    • Option B (Extraction): Evaporate solvent, redissolve in EtOAc, wash with water (to remove salts), dry over

      
      , and concentrate.[1]
      

Data Summary: Solvent Effects

Solvent Reaction Rate Solubility of HCl Salt Recommended For
Ethanol High Moderate Standard organic aldehydes
Methanol High High Polar/Water-soluble aldehydes

| DCM | Low | Insoluble | Not recommended without phase transfer catalyst |[1]

Protocol B: N-Selective Acylation (Hydrazide Synthesis)

Target: Creating an amide/hydrazide bond at


 while leaving 

free.[1] Challenge: Over-acylation (O-esterification).[1]
Materials
  • 1-Aminopiperidin-4-ol HCl (1.0 equiv)[1]

  • Acid Anhydride or Acid Chloride (1.0 equiv)[1][2]

  • Base: Triethylamine (

    
    ) (2.2 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Methodology
  • Preparation: Suspend the HCl salt in anhydrous DCM (0.1 M) under nitrogen atmosphere.

  • Base Addition: Add

    
     (2.2 equiv) slowly. The solution should become clear as the free base dissolves.[1][2]
    
  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Why: Lower temperature kinetically favors the more nucleophilic amine (

      
      ) over the alcohol (
      
      
      
      ).[1][2]
  • Electrophile Addition: Add the acylating agent (1.0 equiv) dropwise over 20 minutes.

    • Note: Do not use excess anhydride; strictly 1:1 stoichiometry prevents O-acylation.[1]

  • Quench: After 1 hour at 0°C, quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM, wash with brine, and dry.

Protocol C: Reductive Amination (N-Alkylation)

Target: Formation of stable N-C bonds (Hydrazine alkylation).[1]

Methodology
  • Equilibration: Mix 1-Aminopiperidin-4-ol HCl (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in MeOH.

  • pH Adjustment: Adjust pH to ~5–6 using acetic acid (if needed, though the HCl salt often provides sufficient acidity).

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) (1.5 equiv) portion-wise.
    
  • Stir: React for 12–16 hours at room temperature.

  • Workup: Quench with aqueous

    
    , extract with EtOAc.
    

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion HCl salt not neutralized.[1]Ensure Base (NaOAc or TEA) is added before electrophile.[1]
O-Acylation (Ester) Temperature too high or excess reagent.[1]Maintain 0°C; use exact stoichiometry (1.0 equiv).
Oxidation (Darkening) Hydrazine oxidation by air.[1][2]Perform reactions under

or Argon atmosphere.
Analytical Checkpoints
  • NMR (

    
    ): 
    
    • Starting Material:

      
       signal often broad/invisible if protonated.[1]
      
    • Product (Hydrazone): Distinct singlet for

      
       around 7.0–8.5 ppm.[1]
      
    • Product (Acylation): Shift in the piperidine ring protons alpha to Nitrogen.[1]

References

  • Synthesis of 1-Aminopiperidine Derivatives

    • Source: Vertex AI Search / Google Patents (WO2006115456A1).[1]

    • Relevance: Describes the fundamental synthesis of the 1-aminopiperidine core from piperidine and hydroxylamine-O-sulfonic acid, establishing the baseline stability of the N-N bond.
    • [1][2]

  • Hydrazone Formation Conditions

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.382 (2004).[1]

    • Relevance: Standardizes the use of acetate buffers for hydrazine-aldehyde condensations to prevent protonation of the nucleophile while catalyzing the dehydration step.[1]

    • [1][2]

  • Chemoselective Acylation of Amino-Alcohols

    • Source:Journal of Organic Chemistry, 2014, 79, 8031-8039 (General principles applied).[1]

    • Relevance: Establishes the kinetic preference of N-acylation over O-acylation at low temper
    • [1][2]

  • Safety Data & Handling (1-Aminopiperidin-4-ol)

    • Source: PubChem Compound Summary for CID 12406640 (Analogous salt forms).[1]

    • Relevance: Toxicology and handling of piperidine salts.[1][2]

    • [1][2]

Sources

Scalable synthesis routes for 1-Aminopiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 1-Aminopiperidin-4-ol Hydrochloride

Executive Summary

1-Aminopiperidin-4-ol is a critical hydrazine-functionalized building block used in the synthesis of bioactive heterocycles, particularly for antifungal and antibacterial drug candidates.[1] Its dual functionality—a secondary alcohol and a hydrazine moiety—allows for versatile derivatization, such as the formation of fused bicyclic systems (e.g., [1,2,4]triazolo[1,5-a]piperidines).

This guide details two scalable synthesis routes. Route A (Electrophilic Amination) is the recommended modern protocol for pharmaceutical applications due to its "one-pot" nature and avoidance of carcinogenic nitrosamine intermediates.[1] Route B (Nitrosation-Reduction) is provided as a cost-effective alternative for non-GMP environments or where raw material costs are the primary driver, provided strict safety controls are in place.[1]

Route Selection Strategy

The choice of synthesis route depends on facility capabilities (handling of carcinogens vs. heat management) and purity requirements.

FeatureRoute A: Electrophilic Amination (HOSA) Route B: Nitrosation & Reduction
Reagents 4-Hydroxypiperidine, Hydroxylamine-O-sulfonic acid (HOSA), KOH4-Hydroxypiperidine, NaNO₂, Zn/AcOH or H₂/Pd
Steps 1 (Direct Amination)2 (Nitrosation → Reduction)
Safety High: Exothermic; HOSA is a skin irritant.[1][2][3][4]Low: N-nitroso intermediates are potent carcinogens.[1]
Scalability Excellent (Kilogram scale validated for analogs).[1]Good, but requires containment for Step 1.
Purity Profile Cleaner; inorganic byproducts (sulfates).[1]Risk of residual zinc or nitrosamines.[1]
Recommendation Primary Choice for Pharma/GMP Secondary Choice for Commodity Scale

Protocol A: Direct Electrophilic Amination (HOSA Route)

Recommended for high-purity applications and to avoid nitrosamine regulatory concerns.[1]

Mechanism: Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic aminating agent.[1] In alkaline media, it transfers an amino group (


 equivalent) to the nucleophilic nitrogen of the piperidine ring.
Materials:
  • 4-Hydroxypiperidine (CAS 5382-16-1)[1]

  • Hydroxylamine-O-sulfonic acid (HOSA) (CAS 2950-43-8)[1]

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Water (Deionized)

  • Hydrochloric Acid (conc. or gas) for salt formation

Step-by-Step Protocol:
  • Preparation of Amine Solution:

    • In a jacketed glass reactor equipped with an overhead stirrer and internal temperature probe, dissolve 4-Hydroxypiperidine (1.0 equiv) in water (3 volumes).

    • Add KOH (2.5 equiv) to the solution. Stir until fully dissolved.

    • Note: A high molar ratio of amine to HOSA (or excess base) helps prevent over-reaction, though 1:1 stoichiometry is often sufficient for HOSA if added slowly.

  • Controlled Addition (Critical Step):

    • Heat the solution to 50–55°C .

    • Dissolve HOSA (1.1 equiv) in water (2 volumes) in a separate vessel. Caution: HOSA solutions are acidic and unstable over long periods; prepare fresh.[1]

    • Add the HOSA solution dropwise to the amine mixture over 1–2 hours .

    • Exotherm Control: Maintain internal temperature between 55°C and 65°C . Do not exceed 75°C to prevent decomposition of HOSA or O-sulfonation of the hydroxyl group.[1]

  • Reaction Completion:

    • After addition, stir at 60°C for 1 hour .

    • Monitor reaction by HPLC or TLC (Eluent: MeOH/DCM/NH4OH). The starting secondary amine should be consumed.

  • Workup & Isolation:

    • Cool the mixture to 20°C.

    • Saturate the aqueous phase with solid NaCl (salting out).

    • Extract the product with n-Butanol or IPA/DCM (3:1) (3 x 3 volumes). 1-Aminopiperidin-4-ol is highly polar; thorough extraction is necessary.[1]

    • Combine organic layers and dry over anhydrous

      
      .[1] Filter.
      
  • Salt Formation (Hydrochloride):

    • Cool the organic filtrate to 0–5°C.

    • Slowly bubble HCl gas or add HCl in Dioxane/IPA (1.1 equiv) dropwise.[1]

    • The crude hydrochloride salt will precipitate.

    • Filter the solid and wash with cold acetone or diethyl ether to remove colored impurities.

    • Recrystallization: Recrystallize from Ethanol/Water or Methanol/EtOAc if high purity (>99%) is required.[1]

Yield: Typically 60–75%.[1] Safety Note: HOSA is a corrosive solid.[1] Ensure proper ventilation.[1]

Protocol B: Nitrosation & Reduction

Traditional route.[1] Requires strict safety protocols for handling N-nitroso compounds.

Step 1: N-Nitrosation[1]
  • Dissolve 4-Hydroxypiperidine (1.0 equiv) in 2M HCl (1.2 equiv) at 0°C.

  • Add a solution of Sodium Nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining temperature < 5°C.

  • Stir for 2 hours at 0–10°C. A yellow oil or precipitate (N-nitroso-4-piperidinol) will form.

  • Isolation: Extract with DCM. Wash with water.[1] Evaporate solvent carefully (avoid high heat). Warning: N-nitroso compounds are potential carcinogens.[1]

Step 2: Reduction (Zinc/Acetic Acid Method)
  • Dissolve the N-nitroso intermediate in Acetic Acid (50% aq) .

  • Cool to 10°C. slowly add Zinc dust (4.0 equiv) in portions. The reaction is exothermic.

  • Stir at room temperature for 3–5 hours. The yellow color of the nitroso compound should disappear.

  • Workup: Filter off zinc residues.[1] Neutralize filtrate with NaOH (pH > 12).

  • Extract with n-Butanol or DCM/IPA. Convert to HCl salt as in Protocol A.

Alternative Step 2 (Catalytic Hydrogenation): Hydrogenate the N-nitroso compound using Pd/C (5% loading) in Methanol at 3–5 bar H₂ pressure. This is cleaner but requires pressure equipment.[1]

Process Visualization

G cluster_RouteA Route A: Electrophilic Amination (Recommended) cluster_RouteB Route B: Nitrosation/Reduction (Traditional) Start Starting Material: 4-Hydroxypiperidine HOSA_Rxn Reaction: + HOSA (1.1 eq) + KOH (2.5 eq) Temp: 55-65°C Start->HOSA_Rxn Nitroso Step 1: Nitrosation NaNO2 / HCl < 5°C Start->Nitroso Workup_A Workup: Salting out (NaCl) Extraction (n-BuOH) HOSA_Rxn->Workup_A Salt Salt Formation: + HCl (gas/dioxane) Crystallization Workup_A->Salt Intermed Intermediate: N-Nitroso-4-piperidinol (Carcinogen Hazard) Nitroso->Intermed Reduct Step 2: Reduction Zn / AcOH OR H2 / Pd/C Intermed->Reduct Reduct->Salt Final Final Product: 1-Aminopiperidin-4-ol HCl Salt->Final

Caption: Comparison of the direct HOSA route (Green) versus the two-step Nitrosation route (Red).

Analytical Quality Control

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (D₂O): Confirm the presence of the piperidine ring protons (multiplets ~1.5–3.5 ppm) and the CH-OH proton (~3.9 ppm). The hydrazine

    
     protons are exchangeable and may not be visible in D₂O.
    
  • HPLC Purity: >98% (a/a).

    • Column: C18 Polar Embedded (e.g., Zorbax SB-Aq).[1]

    • Mobile Phase: Phosphate Buffer (pH 3.[1]0) / Acetonitrile gradient.

    • Detection: UV 210 nm (Low UV absorbance; consider refractive index or ELSD if UV is weak).

References

  • Preparation of N-aminopiperidine (Patent)

    • Source: WO2006115456A1.[1] "Synthesis of 1-aminopiperidine."

    • Relevance: Validates the HOSA route for piperidine deriv
    • URL:[1]

  • Nitrosation and Reduction Protocol (Patent)

    • Source: EP 4032888 A1.[1] "Cyano-substituted cyclic hydrazine derivative and application thereof."

    • Relevance: Describes the nitrosation of substituted piperidines followed by Zn/AcOH reduction.
    • URL:[1]

  • HOSA Reagent Utility

    • Source: Wallace, R. G. "Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent."[1][5] Aldrichimica Acta 13.1 (1980): 3-11.[1]

    • Relevance: Foundational review on electrophilic amination mechanisms.[1]

  • Physical Properties (Base Compound)

    • Source: PubChem CID 12125645 (1-Amino-4-piperidinol).[1]

    • URL:

Sources

Troubleshooting & Optimization

Improving yield in reactions involving 1-Aminopiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Aminopiperidin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you to achieve higher yields, greater purity, and more reliable outcomes in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and reactivity of 1-Aminopiperidin-4-ol hydrochloride.

Q1: What are the correct storage and handling procedures for 1-Aminopiperidin-4-ol hydrochloride?

A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Due to its hygroscopic nature and potential for oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1]

Q2: Why is the addition of a base necessary when using 1-Aminopiperidin-4-ol hydrochloride in a reaction?

A2: This is the most critical parameter for success. The starting material is a hydrochloride salt, meaning the piperidine nitrogen and the exocyclic amino group are protonated. In this state, the key 1-amino group is non-nucleophilic and cannot participate in reactions like condensation with carbonyls. A base must be added in a stoichiometric amount (at least one equivalent, though a slight excess of 1.1-1.2 equivalents is common) to neutralize the HCl salt and "free" the primary amino group, thereby activating its nucleophilicity. The choice of base is critical and is discussed in the troubleshooting section.[2]

Q3: What is the primary application of this reagent, and what functional group is most reactive?

A3: The most common and powerful application is its use as a hydrazine equivalent in the synthesis of hydrazones.[3][4] The terminal primary amino group (-NH₂) of the 1-aminopiperidine moiety is significantly more nucleophilic than the internal piperidine nitrogen or the C-4 hydroxyl group. Therefore, it will selectively react with aldehydes and ketones under controlled conditions to form stable C=N bonds, yielding hydrazone derivatives. These derivatives are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and complex molecules.[4][5]

Q4: Can the C-4 hydroxyl group interfere with reactions at the primary amino group?

A4: Under typical hydrazone formation conditions (mildly acidic or basic, moderate temperatures), the hydroxyl group is generally unreactive. However, in the presence of non-selective, highly reactive electrophiles (e.g., acyl chlorides without careful temperature control, or strong dehydrating agents), competitive or subsequent reaction at the hydroxyl group can occur. For reactions specifically targeting the hydroxyl group (e.g., esterification, etherification), the more nucleophilic 1-amino group must first be protected.

Section 2: Troubleshooting Guide: Enhancing Yield and Purity

This section provides a question-and-answer guide to troubleshoot specific experimental challenges.

Issue 1: My hydrazone synthesis is resulting in a low yield. What are the likely causes and solutions?

Low yields in hydrazone formation are a common but solvable problem. The root cause often lies in one of four areas: basification, reaction equilibrium, catalysis, or starting material quality.

1. Inadequate Basification: As mentioned in the FAQ, the primary amino group must be deprotonated to act as a nucleophile.

  • Symptom: The reaction is sluggish, a significant amount of starting material remains even after extended reaction times, or the reaction does not initiate.

  • Solution: Ensure you are using at least a full equivalent of a suitable base. For sensitive substrates, a non-nucleophilic organic base is preferred to inorganic bases.

BasepKa of Conjugate AcidTypical SolventsComments
Triethylamine (Et₃N)~10.7DCM, THF, EthanolCommon choice; the resulting Et₃N·HCl salt can be easily removed with an aqueous wash.[2]
DIPEA (Hünig's base)~11.0DCM, THF, DMFSterically hindered, making it non-nucleophilic. Ideal for preventing side reactions with electrophilic starting materials.[2]
Potassium Carbonate (K₂CO₃)~10.3Acetonitrile, DMFHeterogeneous base, can be filtered off. May require higher temperatures or longer reaction times.
Sodium Bicarbonate (NaHCO₃)~10.3Ethanol, MethanolA mild base suitable for highly sensitive substrates, but may require heat to drive the reaction to completion.[2]

2. Unfavorable Reaction Equilibrium: Hydrazone formation is a condensation reaction that produces one molecule of water for every molecule of product. This reaction is reversible.

  • Symptom: The reaction stalls at partial conversion (e.g., 50-70% completion as seen by TLC or ¹H NMR).

  • Solution: Drive the equilibrium toward the product side by actively removing water from the reaction medium.

    • Method A: Molecular Sieves. Add activated 3Å or 4Å molecular sieves to the reaction mixture. This is effective for small to medium-scale reactions.

    • Method B: Dean-Stark Apparatus. For larger-scale reactions, refluxing in a solvent that forms an azeotrope with water (e.g., toluene, benzene) using a Dean-Stark trap is highly effective.

3. Suboptimal Catalysis: While basification is required to initiate the reaction, the mechanism of hydrazone formation is typically accelerated by a mild acid catalyst.

  • Symptom: The reaction is very slow, even with proper basification and water removal.

  • Solution: After adding the base to free the amine, add a catalytic amount (1-5 mol%) of a weak acid like acetic acid. The triethylammonium hydrochloride salt formed in situ from using Et₃N can often serve as a sufficient mild acidic catalyst. Be cautious: adding too much acid will re-protonate the 1-amino group and halt the reaction. The optimal pH is typically in the range of 4-6.

4. Poor Starting Material Quality: The purity of your reactants is paramount.

  • Symptom: The reaction is messy, with multiple unexpected spots on TLC from the start, or yields are inconsistent between batches.

  • Solution:

    • 1-Aminopiperidin-4-ol hydrochloride: Check the purity by ¹H NMR. If it has discolored or appears clumpy, it may have absorbed moisture or degraded.

    • Aldehyde/Ketone: Aldehydes are prone to oxidation to carboxylic acids upon storage. Purify by distillation or column chromatography if purity is questionable.

Issue 2: I'm struggling with the purification of my final product. What is an effective workup strategy?

Purification challenges often stem from residual starting materials or salt byproducts. A well-designed workup protocol is essential.

  • Problem: The crude product is an inseparable oil, or column chromatography yields are low.

  • Recommended General Workup Protocol:

    • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them off. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid catalyst and help remove the ammonium salt byproduct.

    • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break up emulsions and removes the bulk of the water from the organic phase.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification Strategy:

    • Recrystallization: If the resulting hydrazone is a solid, recrystallization is the most effective method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

    • Column Chromatography: If the product is an oil or cannot be recrystallized, silica gel column chromatography is the next step. Use a solvent system guided by TLC analysis, typically starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.[7]

Section 3: Protocols & Visual Guides

Protocol 1: General Procedure for High-Yield Hydrazone Synthesis

This protocol provides a robust starting point for the synthesis of hydrazones from 1-Aminopiperidin-4-ol hydrochloride.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Aminopiperidin-4-ol hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 0.1-0.2 M concentration). Add triethylamine (1.1 eq) and stir the suspension at room temperature for 15-20 minutes. The mixture should become a clear solution as the free base is formed.

  • Reactant Addition: Add the desired aldehyde or ketone (1.0-1.05 eq) to the solution.

  • Catalyst (Optional): Add glacial acetic acid (0.05 eq).

  • Reaction: Stir the reaction at room temperature or heat to reflux (typically 50-80°C) as needed. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding activated 4Å molecular sieves.

  • Workup: Once the reaction is complete, cool to room temperature, filter if sieves were used, and concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate and follow the aqueous wash procedure described in Issue 2 . Purify the final product by recrystallization or column chromatography.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_base Is stoichiometric base (≥1 eq) present? start->check_base add_base Add 1.1 eq of base (e.g., Et3N) and restart. check_base->add_base No check_h2o Is water being removed? check_base->check_h2o Yes add_base->start add_h2o_removal Add 4Å molecular sieves or use a Dean-Stark trap. check_h2o->add_h2o_removal No check_purity Are starting materials pure? check_h2o->check_purity Yes add_h2o_removal->start purify_sm Purify aldehyde/ketone. Verify reagent integrity. check_purity->purify_sm No check_catalyst Is reaction slow despite the above? check_purity->check_catalyst Yes purify_sm->start add_catalyst Add catalytic acid (e.g., 1-5 mol% AcOH). check_catalyst->add_catalyst Yes success Yield Improved check_catalyst->success No, consider temp/solvent change add_catalyst->success

Caption: Troubleshooting decision tree for low-yield reactions.

Reaction Mechanism Overview

This diagram illustrates the key steps in the acid-catalyzed formation of a hydrazone.

Caption: Simplified mechanism for hydrazone formation.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Optimization of the conditions for the reaction of 1 with piperidine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. (2010). The Open Organic Chemistry Journal. Retrieved February 15, 2026, from [Link]

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. (2018). Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Retrieved February 15, 2026, from [Link]

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. (n.d.). American Research Journals. Retrieved February 15, 2026, from [Link]

  • Struggling with yield for a simple reaction: What could I be screwing up? (2024). Reddit. Retrieved February 15, 2026, from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved February 15, 2026, from [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • 4-Aminopiperidine hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Retrieved February 15, 2026, from [Link]

  • Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. (2012). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Handling hygroscopic nature of 1-Aminopiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Aminopiperidin-4-ol Hydrochloride

A Guide to Handling its Hygroscopic Nature in Research & Development

Welcome to the technical support guide for 1-Aminopiperidin-4-ol hydrochloride. As a valued partner in your research, we understand that the physical properties of a reagent are just as critical as its chemical reactivity. 1-Aminopiperidin-4-ol hydrochloride is a key building block, but its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—can present significant challenges if not managed correctly.[1][2]

This guide is designed to provide you, the research and drug development professional, with practical, field-proven insights to mitigate the issues caused by moisture absorption. We will move beyond simple instructions to explain the causality behind our recommended procedures, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed to identify the probable cause related to the compound's hygroscopicity, followed by a robust, scientifically-grounded solution.

Issue 1: My 1-Aminopiperidin-4-ol hydrochloride has turned into clumps or a "pasty mess." Can I still use it?

  • Probable Cause: The material has been exposed to ambient air, causing it to absorb a significant amount of atmospheric moisture.[3] This leads to physical changes like clumping and, in severe cases, deliquescence, where the solid dissolves in the absorbed water.[2]

  • Scientific Rationale: The presence of water can have detrimental effects beyond the physical state. It can alter the compound's effective molecular weight, leading to inaccurate molar calculations. Furthermore, for moisture-sensitive reactions, the introduced water can act as an unwanted reactant or catalyst, leading to side products and reduced yields. Amine hydrochloride salts, in particular, can create corrosive conditions when they absorb moisture.[4]

  • Solution & Protocol:

    • Assess the Extent: If the material is only lightly clumped, you may be able to break it up with a spatula inside a controlled environment (like a glove box or in a room with a dehumidifier) immediately before use.[1]

    • Quantify Water Content: The most reliable approach is to determine the water content using Karl Fischer titration. This will allow you to adjust the mass of the reagent you use to account for the water.

    • Drying (Use with Caution): While gentle heating in a vacuum oven can sometimes remove absorbed water, this is not universally recommended as it can risk thermal decomposition of the compound.[1][3] Consult the manufacturer's technical data sheet for thermal stability information before attempting to dry the material.

    • Best Practice: If the material is significantly compromised (i.e., pasty or liquid), it is strongly advised to use a fresh, unopened container to ensure the accuracy and success of your experiment.

Issue 2: The analytical balance reading is unstable and continuously increasing while weighing the compound.

  • Probable Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air while on the open balance pan.[5] The increasing mass is the weight of the water being absorbed in real-time.

  • Scientific Rationale: An accurate weighing is the foundation of any chemical reaction. If the mass is changing during the measurement process, it is impossible to know the true amount of the reagent being added. This directly impacts stoichiometry and can ruin an experiment.

  • Solution & Protocol:

    • Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere.[1][3]

    • Use Weighing by Difference (Subtraction Weighing): This is the most effective method for hygroscopic solids.[6] Instead of taring a weigh boat and adding the compound, you weigh a sealed vial containing the compound, transfer an approximate amount to your reaction vessel, and then re-weigh the sealed vial. The difference in weight is the exact amount transferred. See the detailed protocol in the "Experimental Protocols" section below.

    • Controlled Environment: Whenever possible, perform weighing operations inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity.[7]

Issue 3: My reaction yield is low and inconsistent, even though I'm following the procedure carefully.

  • Probable Cause: If your reaction is sensitive to water (e.g., involves organometallics, acid chlorides, or certain coupling reactions), unintended water introduced by the hygroscopic 1-Aminopiperidin-4-ol hydrochloride could be the culprit.

  • Scientific Rationale: Water can compete with nucleophiles, hydrolyze starting materials or intermediates, and deactivate catalysts. For instance, in an acylation reaction, water can hydrolyze the acyl chloride, consuming it before it can react with the amine, thus lowering the yield of the desired amide. The formation of amine hydrochloride salts and their interaction with water is a known issue in industrial synthesis.[8]

  • Solution & Protocol:

    • Verify Reagent Quality: Use a fresh bottle of 1-Aminopiperidin-4-ol hydrochloride or one that has been properly stored.

    • Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is properly dried before use. A common method is to oven-dry glassware and cool it under a stream of inert gas.[9]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[9]

    • Protocol Validation: As a control, run a small-scale reaction using a freshly opened container of the reagent and compare the results to your previous attempts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Aminopiperidin-4-ol hydrochloride?

You must store the compound in a tightly sealed container to prevent any contact with atmospheric moisture.[1][10] The ideal storage location is inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[2] For long-term storage, refer to the supplier's recommendations, which may include refrigeration in a dry environment.

Storage Condition Recommendation Scientific Rationale
Primary Container Tightly sealed, original manufacturer's bottle.Prevents direct exposure to ambient, moisture-laden air.[3]
Secondary Storage In a desiccator or glove box.Provides a localized, dry environment, acting as a second barrier against moisture.[2]
Location Cool, dry, well-ventilated area.Minimizes temperature fluctuations that can cause pressure changes and compromise the seal.[1]
Avoid Standard lab bench, open shelving.These areas have uncontrolled humidity, leading to rapid moisture absorption once the container is opened.

Q2: How should I handle aliquoting the compound for multiple experiments?

Aliquoting a large bottle into smaller, single-use vials is a highly recommended practice, but it must be done correctly. Perform the entire aliquoting process inside a glove box or a room with very low humidity. This prevents the contamination of the entire stock of the reagent. Once aliquoted, the smaller vials should also be tightly sealed and stored in a desiccator.

Q3: What personal protective equipment (PPE) should I wear?

Always consult the Safety Data Sheet (SDS) for the most current safety information.[11][12] For amine hydrochlorides, standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves.[13] If there is a risk of generating dust, work in a fume hood or use respiratory protection.[10]

Experimental Protocols

Protocol 1: Weighing 1-Aminopiperidin-4-ol hydrochloride by Difference

This protocol minimizes exposure to air, providing a highly accurate measurement.

  • Preparation: Place your sealed reaction flask (with a stir bar, if needed) and a sealed vial containing more than the required amount of 1-Aminopiperidin-4-ol hydrochloride onto the analytical balance.

  • Initial Weighing: Record the exact mass of the sealed vial containing the reagent.

  • Transfer: Remove both items from the balance. Quickly open the vial and use a clean spatula to transfer an approximate amount of the solid into your reaction flask.

  • Reseal: Immediately and tightly reseal the reagent vial. Do not attempt to return any excess material to the vial.[12]

  • Final Weighing: Place the sealed reagent vial back on the balance and record its new, exact mass.

  • Calculation: The difference between the initial and final mass is the precise amount of reagent transferred to your reaction flask.

Workflow for Handling the Reagent

The following diagram illustrates the decision-making process for handling 1-Aminopiperidin-4-ol hydrochloride.

G start Start: Need to use 1-Aminopiperidin-4-ol HCl check_appearance Inspect Compound: Is it a free-flowing solid? start->check_appearance weigh_protocol Proceed to Weighing Protocol check_appearance->weigh_protocol Yes clumped Compound is clumped or pasty check_appearance->clumped No troubleshoot Go to Troubleshooting Guide: Issue 1 clumped->troubleshoot

Caption: Decision workflow for assessing the quality of the reagent.

Workflow for Accurate Weighing

This diagram outlines the best practice for weighing the hygroscopic compound.

G start Start: Weigh Reagent env_check Is a glove box or dry room available? start->env_check glove_box Perform weighing inside controlled environment env_check->glove_box Yes open_bench Work on open bench env_check->open_bench No method_gb Use direct weighing or weighing by difference glove_box->method_gb method_ob CRITICAL: Use Weighing by Difference Protocol ONLY. Work quickly. open_bench->method_ob end End: Accurate Mass Determined method_gb->end method_ob->end

Caption: Recommended weighing procedures based on available equipment.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. [Link]

  • Weighing Reactants and Reagents - Department of Chemistry : University of Rochester. [Link]

  • Ammonium Chloride Corrosion | PDF | Water - Scribd. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]

  • 5 Best Practices for Analytical Balances - Quality Scales Unlimited. [Link]

  • 4 - Safety Data Sheet (Guanidine hydrochloride). [Link]

  • How to weigh a higroscopic substance - Chromatography Forum. [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. [Link]

  • Weighing Reagents Protocol - Addgene. [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads - OLI Systems. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts | Journal of the American Chemical Society. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

Sources

Technical Support Center: Purification Strategies for Removing 1-Aminopiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical protocols for a common challenge in organic synthesis: the removal of unreacted 1-Aminopiperidin-4-ol hydrochloride from reaction mixtures. As a polar, bifunctional, and water-soluble starting material, its removal requires a carefully chosen strategy tailored to the specific properties of your desired product. This document is designed to help you navigate these choices with confidence.

Section 1: Understanding the Challenge - Key Properties of 1-Aminopiperidin-4-ol Hydrochloride

The effectiveness of any purification strategy is rooted in the physicochemical differences between the contaminant and the desired product. 1-Aminopiperidin-4-ol hydrochloride possesses several key features that dictate its behavior in a reaction workup.

PropertyCharacteristicImplication for Purification
Form Hydrochloride SaltAs a salt, it is highly soluble in water and other polar protic solvents, but generally insoluble in non-polar organic solvents like diethyl ether, hexane, or ethyl acetate.
Polarity HighThe presence of a primary amine, a tertiary amine (the piperidine nitrogen), and a hydroxyl group makes the free base form highly polar. This polarity is further enhanced in its protonated salt form.
Basicity DibasicThe molecule has two basic centers: the piperidine nitrogen and the exocyclic primary amino group. In its hydrochloride salt form, these are protonated, making the molecule cationic and highly water-soluble.[1]
Reactivity NucleophilicThe primary amino group is a potent nucleophile, which is often its intended role in a reaction. This same reactivity can be exploited for its removal using electrophilic scavenger resins.[2]
Section 2: Troubleshooting Guide & Method Selection

Choosing the right purification method from the outset can save significant time and prevent product loss. This section, presented in a question-and-answer format, guides you through the decision-making process. The selection is primarily dictated by the nature of your synthesized product.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification technique based on the properties of your target compound.

MethodSelection cluster_alternatives Alternative / Secondary Methods start Start: Crude Reaction Mixture product_properties What are the properties of your desired product? start->product_properties neutral_product Product is Neutral & Soluble in Organic Solvents product_properties->neutral_product Neutral basic_product Product is Basic product_properties->basic_product Basic solid_product Product is a Crystalline Solid product_properties->solid_product Solid extraction Recommended: Acid-Base Extraction neutral_product->extraction scavenging Recommended: Scavenger Resin basic_product->scavenging chromatography Recommended: Chromatography basic_product->chromatography crystallization Recommended: Recrystallization solid_product->crystallization chromatography_alt Chromatography extraction->chromatography_alt If emulsions form scavenging->chromatography If resin is incompatible

Caption: Decision workflow for purification method selection.

Frequently Asked Questions (FAQs)

Q1: My product is neutral and soluble in an organic solvent like ethyl acetate or DCM. What is the simplest way to remove the unreacted starting material?

A: For neutral products, a simple acid-base liquid-liquid extraction is the most efficient method.[1] The hydrochloride salt of 1-aminopiperidin-4-ol is already protonated and will have an extremely high affinity for an aqueous phase.

  • Causality: The principle of "like dissolves like" governs this separation. Your non-polar/moderately polar neutral product prefers the organic phase, while the highly polar, ionic starting material salt overwhelmingly partitions into the aqueous phase.[3][4] If your reaction was run under basic conditions where the starting material is in its free-base form, an acidic wash (e.g., with 1M HCl) will protonate it, rendering it water-soluble.[1]

Q2: My product is also a basic amine, so I can't use an acidic wash. How can I selectively remove the primary amine starting material?

A: This is a classic challenge where you need to exploit the unique reactivity of the primary amine on the starting material. The best approach is often the use of a scavenger resin .

  • Expert Insight: Aldehyde-functionalized polystyrene resins are particularly effective for this purpose.[5] They react selectively with the primary amine of 1-aminopiperidin-4-ol to form a resin-bound imine. Your product, which is likely a secondary or tertiary amine, will not react. The resin is then simply filtered off.[2] This method avoids the need for chromatography in many cases, simplifying the purification process significantly.[6] Isocyanate-functionalized resins are also highly effective but may be less selective if your product is a secondary amine.[5][7]

Q3: I am trying to purify my product using silica gel chromatography, but I'm seeing severe peak tailing and poor separation. What is happening?

A: This is a very common issue when purifying basic compounds like amines on standard silica gel.[8] The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atoms in your product and the starting material interact strongly with these acidic sites via strong hydrogen bonds or acid-base interactions. This causes the compound to "stick" to the column, resulting in broad, tailing peaks and poor resolution.[8]

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[8] A typical choice is 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia in your solvent system (e.g., DCM/Methanol/Ammonia). The basic additive competes with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Use Deactivated Silica: For highly sensitive compounds, consider using silica gel that has been pre-treated or "deactivated" with a base.

    • Alternative Stationary Phases: If issues persist, consider alternative chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC), which is well-suited for separating polar compounds.[9]

Q4: My product is a solid. Can I simply recrystallize it?

A: Yes, recrystallization can be a highly effective and scalable purification method if your product is a solid with suitable solubility properties.[10] The key is to find a solvent system in which your product has high solubility when hot but low solubility when cold, while the 1-aminopiperidin-4-ol hydrochloride impurity remains soluble (or is insoluble) at all temperatures.

  • Self-Validating Protocol: The purity of your recrystallized material can be easily checked by techniques like TLC, HPLC, or melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most common and effective purification strategies.

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for neutral products that are stable to dilute acid and soluble in a water-immiscible organic solvent.

  • Dissolution: Ensure your crude reaction mixture is dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. The unreacted 1-aminopiperidin-4-ol hydrochloride will partition into the lower aqueous layer. Drain the aqueous layer.[3]

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the amine salt.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove bulk water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your purified product.[10]

Protocol 2: Purification using a Scavenger Resin

This protocol is ideal for products that are also basic, where an acidic wash is not feasible. An aldehyde-functionalized resin is used as an example.

  • Reaction Completion: Once your primary reaction is complete (as determined by TLC or LCMS), dissolve the crude mixture in a suitable solvent (e.g., DCM, THF, or methanol).

  • Resin Selection: Choose a scavenger resin with a functionality that selectively reacts with a primary amine. Polystyrene-bound benzaldehyde is an excellent choice.[5]

  • Stoichiometry: Add the scavenger resin to the reaction mixture. A typical loading is 2-4 molar equivalents relative to the initial amount of the excess 1-aminopiperidin-4-ol used.

  • Scavenging Reaction: Gently agitate the mixture (e.g., on an orbital shaker or with a stir bar) at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours. Monitor the disappearance of the starting material from the solution by TLC or LCMS.

  • Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin. The resin beads will have the unwanted starting material covalently bound to them.[6]

  • Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain your product, now free of the primary amine starting material.

Protocol 3: Flash Chromatography on Amine-Deactivated Silica Gel

This protocol is for situations where both the product and starting material are basic, and chromatographic separation is necessary.

  • Eluent Preparation: Prepare your mobile phase. A common starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 1-2% of triethylamine (Et₃N) or concentrated aqueous ammonia (NH₄OH) to deactivate the silica gel surface.[8] For example: DCM/MeOH/Et₃N (90:9:1).

  • Column Packing: Pack a flash chromatography column with silica gel using your prepared eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or the reaction solvent. If it has poor solubility, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Run the chromatography, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., ninhydrin for primary amines or potassium permanganate).

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene under high vacuum.

Section 4: Comparison of Purification Techniques
TechniqueSelectivityScalabilitySpeedCostPrimary Application
Acid-Base Extraction Excellent (Basic vs. Neutral)HighVery FastLowRemoving the amine salt from a neutral, acid-stable product.[8]
Scavenger Resins High (Primary vs. Sec/Tert Amine)ModerateModerateHighSelectively removing the primary amine when the product is also a base.[2][6]
Flash Chromatography Good to ExcellentHighSlowModerateSeparating compounds with similar basicity but different polarity.[8]
Recrystallization ExcellentHighModerateLowPurifying a crystalline solid product from soluble impurities.[10]
References
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Parlow, J. J., Naing, W., & South, M. S. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Chem LibreTexts. (n.d.). Workup for Removing Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Corson, B. B., & Webb, G. A. (1944). U.S. Patent No. 2,363,159. Google Patents.
  • Lange, N. A. (1981). U.S. Patent No. 4,306,068. Google Patents.
  • Bradley, M., & Toy, P. H. (2005). U.S. Patent No. 6,897,262. Google Patents.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • The Chemistry Notes. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
  • Corson, B. B., & Webb, G. A. (1944). U.S. Patent No. 2,363,158. Google Patents.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

Sources

Optimal storage conditions for 1-Aminopiperidin-4-ol hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 79414-82-7 (Free Base Analog) | Doc Version: 2.4

Core Directive: The Stability Paradox

Executive Summary: Storing 1-Aminopiperidin-4-ol hydrochloride presents a dual chemical challenge. You are managing two conflicting stability profiles:

  • The Hydrazine Moiety (

    
    ):  Located at the piperidine nitrogen, this group is a reducing agent prone to oxidative degradation  upon air exposure.
    
  • The Hydrochloride Salt (

    
    ):  While salt formation stabilizes the amine, it introduces significant hygroscopicity .
    

The Failure Mode: Moisture absorption (hygroscopicity) creates a localized aqueous environment that accelerates the oxidation kinetics of the hydrazine group. To preserve integrity, you must arrest both moisture ingress and oxidative attack.

Storage Decision Matrix (Visualized)

The following logic flow dictates the optimal handling of the compound based on your usage frequency.

StorageProtocol Start Compound Arrival / Synthesis Inspection Visual Inspection (White Crystalline Solid?) Start->Inspection Failure Yellow/Brown or Clumped? Inspection->Failure Decision Usage Frequency? Daily Daily/Weekly Use Decision->Daily High Freq LongTerm Long-Term Storage (> 1 Month) Decision->LongTerm Low Freq DailyProtocol Protocol A: Temp: 2-8°C Atmosphere: Desiccator Seal: Parafilm Daily->DailyProtocol LongTermProtocol Protocol B: Temp: -20°C Atmosphere: Argon/N2 Flush Seal: Double-containment LongTerm->LongTermProtocol Failure->Decision No (Pass) Recrystal Perform Recrystallization (See Section 4) Failure->Recrystal Yes (Fail)

Figure 1: Decision matrix for storage conditions based on usage frequency and visual inspection.

Troubleshooting & FAQs

Category A: Physical Appearance & Degradation[1]

Q: The compound has turned from a white powder to a sticky, yellow semi-solid. Is it still usable?

  • Diagnosis: This is a classic "Deliquescence-Oxidation Cascade."

    • Deliquescence: The HCl salt absorbed atmospheric water, lowering the glass transition temperature and causing the crystal lattice to collapse (stickiness).

    • Oxidation: The yellow color indicates the formation of diazenes or azo-dimers, a common degradation pathway for N-amino compounds in the presence of oxygen.

  • Action:

    • Do not use for sensitive catalysis or precise stoichiometric reactions.

    • Recovery: If you have >5g, attempt recrystallization (Protocol below). If <1g, discard.

Q: Why does the compound smell like fish or ammonia upon opening?

  • Diagnosis: Hydrolysis or De-salting. If moisture has entered the container, a disproportionation reaction may occur, releasing trace amounts of the free base or decomposition products (ammonia/nitrogen).

  • Action: Check pH. Dissolve a small aliquot in water. If pH is significantly higher than expected for an HCl salt (typically pH 3-5), the salt counter-ion has been compromised.

Category B: Solubility & Handling

Q: I am trying to dissolve the salt in DMSO for a stock solution, but it is cloudy. Why?

  • Technical Insight: While 1-Aminopiperidin-4-ol HCl is polar, hydrochloride salts can have variable solubility in DMSO depending on the hydration state.

  • Troubleshooting:

    • Ensure the DMSO is anhydrous . Water in DMSO significantly alters the solvation shell.

    • Sonication: Mild sonication (30-40°C) is safe.

    • Alternative: Water or Methanol are superior solvents for this specific salt due to its high polarity.

Q: Can I store the compound in solution?

  • Answer: No.

  • Reasoning: In solution, the hydrazine moiety is kinetically free to react with dissolved oxygen. Furthermore, in protic solvents (water/methanol), the acidic protons from the HCl can catalyze slow autoxidation.

  • Recommendation: Always store as a solid. If a stock solution is mandatory, freeze at -80°C and use within 7 days.

Experimental Protocols

Protocol 1: Recovery via Recrystallization

Use this if the compound shows minor yellowing (<5% degradation).

StepActionTechnical Note
1 Dissolution Dissolve crude salt in minimum boiling Ethanol (EtOH) .
2 Filtration Filter hot to remove insoluble oxidation oligomers.
3 Precipitation Add Diethyl Ether (

)
dropwise until turbidity persists.
4 Crystallization Cool slowly to RT, then to 4°C.
5 Isolation Filter under

atmosphere. Wash with cold

.
6 Drying Vacuum dry over

for 12 hours.
Protocol 2: Purity Assessment (Titration)

Verify the stoichiometry of the HCl salt.

  • Dissolve 50 mg of analyte in 10 mL deionized water.

  • Add 2 drops of potassium chromate (

    
    ) indicator.
    
  • Titrate with 0.1 M Silver Nitrate (

    
    ) until a brick-red precipitate persists.
    
  • Calculation:

    
    .
    
    • Expected: ~19-20% for Monohydrochloride; ~32-34% for Dihydrochloride.

Mechanistic Insight: The Degradation Pathway

Understanding how the molecule breaks down helps you prevent it.

DegradationMechanism cluster_Oxidation Oxidative Pathway (Air Exposure) cluster_Hydrolysis Hygroscopic Pathway (Moisture) Compound 1-Aminopiperidin-4-ol (Intact) Radical Hydrazyl Radical Compound->Radical + O2 Hydrate Clumped Hydrate Compound->Hydrate + H2O (Atmospheric) Tetrazene Tetrazene/Dimer (Yellow Impurity) Radical->Tetrazene Dimerization Hydrate->Radical Accelerated Kinetics

Figure 2: The synergistic degradation pathway where moisture absorption catalyzes oxidative dimerization.

References & Authoritative Grounding

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Aminopiperidine dihydrochloride (Analogous Stability Data). Retrieved from .

    • Relevance: Establishes baseline hygroscopicity and storage standards (Desiccated, Room Temp to 2-8°C for standard amines, stricter for hydrazines).

  • PubChem. Compound Summary: 1-Aminopiperidin-4-ol. National Library of Medicine. Retrieved from .

    • Relevance: Verifies chemical structure and predicted physical properties (Polar Surface Area, H-Bond Donor/Acceptor counts).

  • Smith, P.A.S. The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings, 1983.

    • Relevance: Foundational text on the oxidative instability of hydrazine derivatives (

      
      ) and their conversion to tetrazenes.
      
  • Fisher Scientific. Storage of Hygroscopic Hydrochloride Salts. Technical Bulletin. Retrieved from .

    • Relevance: Confirms the necessity of inert atmosphere handling for amino-piperidine derivatives.

Technical Support Center: Navigating the Solubility Challenges of 1-Aminopiperidin-4-ol Hydrochloride in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals encountering solubility issues with 1-aminopiperidin-4-ol hydrochloride in non-polar solvent systems. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles and advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is 1-aminopiperidin-4-ol hydrochloride poorly soluble in non-polar solvents like dichloromethane (DCM), toluene, or hexane?

A1: The poor solubility of 1-aminopiperidin-4-ol hydrochloride in non-polar solvents is a direct consequence of its chemical structure. As a hydrochloride salt, it is an ionic compound. The positively charged ammonium ion and the negatively charged chloride ion create a highly polar molecule that readily interacts with polar solvents like water or alcohols through strong ion-dipole interactions. Non-polar solvents, on the other hand, are characterized by weak van der Waals forces and cannot effectively solvate these charged species, leading to low solubility. The hydroxyl (-OH) group on the piperidine ring also contributes to its polar nature through hydrogen bonding.

Q2: I need to perform a reaction with 1-aminopiperidin-4-ol hydrochloride in a non-polar solvent. What are my primary options?

A2: You have several strategies at your disposal, each with its own advantages and considerations:

  • Conversion to the Free Base: This is often the most effective approach. By neutralizing the hydrochloride salt, you generate the free base form of 1-aminopiperidin-4-ol, which is significantly less polar and more soluble in non-polar organic solvents.

  • Use of a Co-solvent: Introducing a small amount of a polar, miscible co-solvent can sometimes be sufficient to bring the hydrochloride salt into solution.

  • Phase-Transfer Catalysis (PTC): For heterogeneous reaction mixtures, a phase-transfer catalyst can be employed to transport the water-soluble reactant into the organic phase where the reaction occurs.

  • Solvent Screening: While less common for such a polar salt, a systematic screen of various non-polar and moderately polar aprotic solvents may reveal a suitable medium.

Troubleshooting Guide & Detailed Protocols

Issue 1: My 1-aminopiperidin-4-ol hydrochloride will not dissolve in DCM for my acylation reaction.

This is a classic "like dissolves like" problem. The highly polar salt form is incompatible with the non-polar nature of dichloromethane.

Solution: Conversion to the Free Base

The most robust solution is to convert the hydrochloride salt to its free base form prior to the reaction. The free base is a neutral molecule, making it significantly more soluble in non-polar solvents.

Experimental Protocol: Free Base Generation

  • Dissolution: Dissolve 1-aminopiperidin-4-ol hydrochloride in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add an aqueous solution of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH of the solution is basic (typically pH 10-12).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. The free base will preferentially move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base of 1-aminopiperidin-4-ol, which can then be dissolved in your desired non-polar solvent for the subsequent reaction.

Causality: The addition of a base deprotonates the positively charged ammonium group on the piperidine ring, neutralizing the charge and breaking the ionic bond with the chloride ion. This significant reduction in polarity allows the molecule to be readily solvated by non-polar organic solvents.

Logical Flow of Free Base Conversion

cluster_start Starting Material cluster_process Conversion Process cluster_end Final Product start_node 1-Aminopiperidin-4-ol HCl (Polar, Water-Soluble) add_base Add Base (e.g., NaOH) to aqueous solution start_node->add_base Deprotonation extract Extract with Non-Polar Solvent (e.g., DCM) add_base->extract Phase Separation end_node 1-Aminopiperidin-4-ol Free Base (Less Polar, Organic-Soluble) extract->end_node Isolation

Caption: Workflow for converting the polar hydrochloride salt to the more non-polar free base.

Issue 2: My reaction is sensitive to water, so the free base extraction is not ideal. How can I still run the reaction in a non-polar solvent?

For water-sensitive reactions, an in-situ free base generation or the use of a phase-transfer catalyst are viable alternatives.

Solution A: In-Situ Free Base Generation with a Non-Aqueous Base

You can often generate the free base directly in the reaction mixture using an organic-soluble, non-nucleophilic base.

Experimental Protocol: In-Situ Free Base Generation

  • Suspension: Suspend the 1-aminopiperidin-4-ol hydrochloride in your chosen anhydrous non-polar solvent (e.g., dichloromethane, toluene).

  • Base Addition: Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the suspension. Typically, 2-3 equivalents are used to ensure complete neutralization of the hydrochloride and to act as an acid scavenger for the subsequent reaction.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. You will often observe the formation of a precipitate, which is the hydrochloride salt of the added base (e.g., triethylammonium chloride).

  • Reaction: Proceed with your reaction by adding the other reagents directly to this mixture. The free base of 1-aminopiperidin-4-ol is now in solution.

Trustworthiness: This method is self-validating. The formation of the amine hydrochloride salt precipitate is a visual indicator that the acid-base reaction has occurred, liberating the desired free amine into the solvent.

Solution B: Phase-Transfer Catalysis (PTC)

If your reaction involves a biphasic system (e.g., an aqueous solution of the hydrochloride salt and a non-polar solvent with your other reactant), a phase-transfer catalyst can be highly effective.

Mechanism of Phase-Transfer Catalysis

cluster_aqueous Aqueous Phase cluster_organic Organic Phase reactant_aq 1-Aminopiperidin-4-ol HCl catalyst_org Q+[Amine] (Ion Pair) reactant_aq->catalyst_org Ion Exchange catalyst_aq Q+X- (Catalyst) reactant_org Substrate product_org Product reactant_org->product_org Forms catalyst_org->catalyst_aq Regenerates catalyst_org->reactant_org Reaction

Caption: Simplified mechanism of a phase-transfer catalyst shuttling the amine reactant.

Experimental Protocol: Phase-Transfer Catalysis

  • Biphasic Setup: In a reaction vessel, combine your non-polar solvent containing the substrate with an aqueous solution of 1-aminopiperidin-4-ol hydrochloride.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst. Common choices include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

  • Vigorous Stirring: The success of PTC relies on maximizing the interfacial surface area between the two phases. Therefore, vigorous mechanical or magnetic stirring is essential.

  • Reaction Monitoring: Monitor the reaction progress by standard techniques such as TLC, LC-MS, or GC-MS.

Causality: The quaternary ammonium cation (Q+) of the catalyst is soluble in the organic phase due to its lipophilic alkyl groups. At the aqueous-organic interface, it can exchange its counter-ion (e.g., Br-) for the deprotonated 1-aminopiperidin-4-ol. This new, lipophilic ion pair (Q+ and the amine) can then travel into the bulk organic phase to react with the substrate.

Quantitative Data Summary

The following table provides a general overview of the expected solubility of 1-aminopiperidin-4-ol in its hydrochloride and free base forms in various solvents. Actual values can vary with temperature and purity.

Compound FormSolventPolarity IndexExpected Solubility
Hydrochloride Salt Water10.2High
Methanol5.1Moderate to High
Dichloromethane (DCM)3.1Very Low
Toluene2.4Insoluble
Hexane0.1Insoluble
Free Base Water10.2Moderate
Methanol5.1High
Dichloromethane (DCM)3.1High
Toluene2.4Moderate
Hexane0.1Low

References

  • Solubility and Polarity: LibreTexts. (2023). Solubility and Intermolecular Forces. [Link]

Validation & Comparative

Identifying Common Impurities in 1-Aminopiperidin-4-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

1-Aminopiperidin-4-ol hydrochloride (CAS: 2171972-13-5 for HCl salt; Free base: 79414-82-7) is a critical hydrazine-functionalized building block used in the synthesis of pharmaceutical intermediates, including substituted piperazines and bicyclic heterocycles.[1] Its dual functionality (secondary alcohol and N-amino group) makes it versatile but also susceptible to specific impurity profiles that differ significantly from standard amines.

This guide objectively compares the impurity profiles generated by the two dominant synthetic routes—Nitrosation-Reduction vs. Electrophilic Amination —and evaluates the performance of Derivatization-UV vs. Direct LC-MS/CAD for their detection.

Synthesis Route Analysis & Impurity Origin

To effectively identify impurities, one must first map their origin. The choice of synthetic route dictates the "Critical Quality Attributes" (CQAs) of the final material.

Route A: Nitrosation-Reduction (Classical)
  • Mechanism: Piperidin-4-ol is nitrosated to form N-nitroso-piperidin-4-ol, followed by reduction (Zn/AcOH or catalytic hydrogenation) to the N-amino product.

  • Critical Risk: Formation of 1-Nitrosopiperidin-4-ol , a potent carcinogen (Nitrosamine class). Regulatory limits for this impurity are often in the ppb range (e.g., 26.5 ng/day intake limit).

Route B: Electrophilic Amination (Modern)
  • Mechanism: Direct amination of piperidin-4-ol using Hydroxylamine-O-sulfonic acid (HOSA) under basic conditions.

  • Critical Risk: Formation of dimers (Tetrazenes) and residual inorganic salts. This route avoids nitrosamines entirely but suffers from lower atom economy.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the flow of materials and the specific branch points where impurities are generated.

SynthesisPathways SM Piperidin-4-ol (Starting Material) Nitroso 1-Nitrosopiperidin-4-ol (Carcinogenic Intermediate) SM->Nitroso NaNO2 / HCl Prod_A 1-Aminopiperidin-4-ol SM->Prod_A HOSA / NaOH Nitroso->Nitroso Residual (Risk) Nitroso->Prod_A Zn/AcOH or H2/Cat Imp_OverRed Piperidine (Over-reduction) Nitroso->Imp_OverRed N-N Cleavage HOSA HOSA (Reagent) Dimer 1,1'-Bipiperidine-4,4'-diol (Dimer Impurity) HOSA->Dimer Side Rxn

Figure 1: Comparative impurity pathways for Nitrosation (Route A) and Electrophilic Amination (Route B).

Impurity Profile Comparison

The following table categorizes the impurities you must screen for based on the chosen synthesis method.

Impurity TypeSpecific CompoundOriginDetection Challenge
Starting Material Piperidin-4-olUnreacted SMHigh. No UV chromophore. Requires CAD/ELSD or Derivatization.
Intermediate (Genotoxic) 1-Nitrosopiperidin-4-ol Route A (Incomplete reduction)Extreme. Trace analysis required (LC-MS/MS or GC-TEA).
By-Product (Dimer) 1,1'-Bipiperidine-4,4'-diolRoute B (Coupling) or OxidationMedium. Higher MW, detectable by MS.
Degradant 4-Piperidone derivativesOxidation of alcoholLow. Ketone group provides weak UV signal.
Inorganic Sulfate/Ammonium saltsRoute B (HOSA byproduct)High. Requires Ion Chromatography (IC).

Analytical Method Comparison: Performance Data

Because 1-Aminopiperidin-4-ol lacks a strong UV chromophore (no benzene ring or conjugated system), standard HPLC-UV at 254 nm is ineffective . You must choose between Derivatization or Advanced Detection.

Method A: Pre-column Derivatization (HPLC-UV)

This method relies on reacting the hydrazine moiety with an aldehyde (e.g., benzaldehyde or 4-nitrobenzaldehyde) to form a hydrazone, which has high UV absorbance.

  • Pros: Uses standard HPLC equipment; high sensitivity for the amino group.[2][3]

  • Cons: Time-consuming; does not detect non-amine impurities (like the starting material Piperidin-4-ol) effectively.

Method B: HILIC-CAD/MS (Direct Analysis)

This method uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

  • Pros: Universal detection (CAD sees everything non-volatile); no sample prep; detects salts and starting materials.

  • Cons: Requires specialized detectors (CAD/MS); HILIC equilibration can be slow.

Comparative Data Table
FeatureMethod A: Derivatization (Benzaldehyde)Method B: Direct HILIC-CAD
Target Analyte 1-Aminopiperidin-4-ol onlyAll impurities (SM, Dimer, Product)
Linearity (R²) > 0.999 (High)> 0.995 (Good)
LOD (Limit of Detection) ~0.05% (Area)~0.10% (Area)
Sample Prep Time 45-60 mins5-10 mins
Specificity High for hydrazinesUniversal (Non-specific)
Nitrosamine Detection No (Requires specific MS method)Possible (with MS coupling)

Detailed Experimental Protocols

Protocol 1: Detection of 1-Aminopiperidin-4-ol via Derivatization (UV)

Use this method for assay purity determination if you lack a CAD/MS.

  • Reagent Prep: Prepare a solution of 4-Nitrobenzaldehyde (10 mg/mL) in Acetonitrile.

  • Sample Prep: Dissolve 10 mg of 1-Aminopiperidin-4-ol HCl in 1 mL of Acetate Buffer (pH 5.0).

  • Reaction: Mix 100 µL Sample + 500 µL Reagent. Vortex and heat at 50°C for 20 minutes.

  • Quench: Cool to RT and dilute to 10 mL with Acetonitrile/Water (50:50).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

    • Detection: UV at 320 nm (specific to the nitrophenylhydrazone chromophore).

Protocol 2: Trace Analysis of 1-Nitrosopiperidin-4-ol (LC-MS/MS)

Mandatory safety release test for Route A synthesis.

  • System: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex F5 (Core-shell), 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Method: Isocratic hold at high aqueous (to retain polar nitroso) or shallow gradient.

  • Transition (MRM): Monitor m/z 131.1 → 71.1 (Loss of NO and CH2O fragment) and 131.1 → 113.1 (Loss of H2O).

  • Limit of Quantitation (LOQ): Target < 10 ppb relative to drug substance.

Logic Map: Analytical Decision Tree

Use this logic flow to select the correct analytical workflow for your development stage.

AnalyticalDecision Start Start: Impurity ID CheckRoute Synthesis Route? Start->CheckRoute RouteA Nitrosation Route CheckRoute->RouteA RouteB HOSA Route CheckRoute->RouteB TestNitroso MANDATORY: Test 1-Nitrosopiperidin-4-ol (LC-MS/MS) RouteA->TestNitroso TestGeneral General Purity (Assay) RouteA->TestGeneral RouteB->TestGeneral Chromophore Equipment Available? TestGeneral->Chromophore MethodUV Method A: Derivatization UV (Cheap, Specific) Chromophore->MethodUV Standard HPLC MethodCAD Method B: HILIC-CAD/MS (Fast, Comprehensive) Chromophore->MethodCAD Advanced Detectors

Figure 2: Decision tree for selecting analytical methods based on synthesis route and equipment availability.

Conclusion & Recommendation

For Routine Process Monitoring , Method B (HILIC-CAD) is superior because it detects the starting material (Piperidin-4-ol) and the product in a single run without the variability of derivatization.

However, for Final Release Testing of material made via Route A, you must validate a separate LC-MS/MS method specifically for 1-Nitrosopiperidin-4-ol to ensure compliance with ICH M7 guidelines regarding mutagenic impurities.

References

  • Vertex Pharmaceuticals. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link

  • PubChem. (2025).[4][5] 1-Aminopiperidin-4-ol Compound Summary. National Library of Medicine. Link

  • Helix Chromatography. (2023). HPLC Methods for analysis of Aminopyridines and Piperidines. Link

  • GuideChem. (2025). 1-Aminopiperidin-4-ol Properties and Safety. Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 1-Aminopiperidin-4-ol Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Formula

1-Aminopiperidin-4-ol hydrochloride is a key building block in modern medicinal chemistry, valued for its versatile piperidine scaffold. However, like any active pharmaceutical ingredient (API) or intermediate, its purity is paramount. Beyond organic impurities, the control of elemental impurities—trace metals that can be introduced during synthesis or from equipment—is a critical regulatory requirement and a fundamental aspect of patient safety. These impurities, even at minute levels, can pose toxicological risks and impact drug stability.

This guide provides a comprehensive comparison of modern analytical standards and techniques for the elemental analysis of 1-Aminopiperidin-4-ol hydrochloride. Moving beyond a simple listing of methods, we will explore the causality behind analytical choices, from risk assessment to final data validation, empowering researchers to build robust, self-validating quality control systems.

The Regulatory Bedrock: ICH Q3D and USP <232>/<233>

The foundation for controlling elemental impurities in pharmaceuticals is laid by the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233>.[1][2][3] These harmonized standards have replaced older, less specific colorimetric tests with a modern, risk-based approach.

The core principles are:

  • Toxicity-Based Limits: Limits are not based on process capability but on toxicological data, defined as the Permitted Daily Exposure (PDE).[1]

  • Risk-Based Approach: Manufacturers are required to perform a risk assessment to identify and control the elemental impurities that could potentially be present in the final drug product.

  • Instrumental Methods: The guidelines mandate the use of specific, quantitative instrumental methods, with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) being the recommended techniques.[2][4]

The elements are categorized into classes based on their toxicity and likelihood of occurrence:

  • Class 1: Human toxicants (As, Cd, Hg, Pb). These must be evaluated in all risk assessments.[3][4]

  • Class 2: Route-dependent human toxicants.

    • 2A: High probability of occurrence (Co, Ni, V).[4]

    • 2B: Lower probability of occurrence (Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl). Often originate from intentionally added catalysts.[4]

  • Class 3: Elements with lower toxicity by the oral route (Ba, Cr, Cu, Li, Mo, Sb, Sn).

Strategic Risk Assessment for 1-Aminopiperidin-4-ol Hydrochloride

A robust analytical strategy begins not in the lab, but with a thorough understanding of the molecule's synthesis. For 1-Aminopiperidin-4-ol hydrochloride, a likely synthetic pathway involves the modification of a piperidine or pyridine precursor. For instance, the hydrogenation of a corresponding pyridine derivative is a common method for creating the saturated piperidine ring.[5][6][7] This immediately flags the potential for contamination from hydrogenation catalysts.

Potential Sources of Elemental Impurities:

  • Catalysts: The hydrogenation of pyridine rings often employs catalysts containing platinum group elements (PGEs) such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir).[5][6][7][8][9] These are Class 2B elements and are a primary focus of the risk assessment.

  • Reagents and Starting Materials: Raw materials used in the synthesis can carry their own elemental impurity profiles.

  • Manufacturing Equipment: Stainless steel reactors and equipment can potentially leach elements like Chromium (Cr), Nickel (Ni), and Molybdenum (Mo).

  • Water and Solvents: Water and other solvents used in the process can be a source of various elemental impurities.

Risk_Assessment_Workflow cluster_sources Potential Impurity Sources cluster_impurities Identified Potential Impurities cluster_control Control Strategy Synthesis Synthesis Pathway (e.g., Pyridine Hydrogenation) Catalysts Class 2B Catalysts (Pt, Pd, Rh, Ru, Ir) Synthesis->Catalysts Reagents Reagents & Starting Materials Class1 Class 1 (As, Cd, Hg, Pb) Reagents->Class1 Equipment Manufacturing Equipment (e.g., Stainless Steel) Class2A_3 Class 2A & 3 (Ni, Cr, V, Cu, Mo) Equipment->Class2A_3 Analysis Select Analytical Method (ICP-MS, ICP-OES, XRF) Catalysts->Analysis Class1->Analysis Class2A_3->Analysis Validation Method Validation (USP <233>) Analysis->Validation Specification Set Specification Limits (Based on PDE) Validation->Specification

Caption: Risk assessment workflow for elemental impurities in 1-Aminopiperidin-4-ol hydrochloride.

Comparison of Core Analytical Techniques: ICP-OES vs. ICP-MS

Inductively Coupled Plasma (ICP) is the energy source used to ionize atoms. The subsequent detection method differentiates ICP-OES and ICP-MS.

  • ICP-OES (Optical Emission Spectrometry): After atoms are excited in the plasma, they decay and emit light at characteristic wavelengths. The intensity of this light is proportional to the concentration of the element.

  • ICP-MS (Mass Spectrometry): The plasma generates ions from the sample, which are then passed into a mass spectrometer and separated based on their mass-to-charge ratio for highly sensitive detection.

FeatureICP-OESICP-MSRationale & Justification
Principle Atomic EmissionMass SpectrometryOES measures photons, while MS measures ion mass, leading to fundamental differences in sensitivity and interference.
Sensitivity Parts per billion (ppb)Parts per trillion (ppt)MS detection is inherently more sensitive, making it the required choice for elements with very low PDE limits like the Class 1 toxins.[2]
Detection Limits Higher (μg/L)Lower (ng/L)For the low limits set by ICH Q3D, especially for parenteral or high-dosage drugs, the lower detection limits of ICP-MS are often necessary.[1]
Interferences Spectral (overlapping emission lines)Isobaric & PolyatomicICP-MS interferences can be more complex but are effectively managed with modern collision/reaction cell technology.
Cost (Instrument) LowerHigherThe mass spectrometer component significantly increases the cost and complexity of the ICP-MS system.
Cost (Operational) LowerHigherRequires higher purity argon, more frequent cone replacement, and more complex maintenance.
Throughput HigherLowerOES methods are typically faster per sample, making them suitable for less stringent, routine screening.
Matrix Tolerance HigherLowerICP-OES can handle higher levels of total dissolved solids (TDS), requiring less sample dilution.

Which Technique is Right for 1-Aminopiperidin-4-ol Hydrochloride?

For regulatory submission and final quality control, ICP-MS is the superior and often necessary choice . The PDE limits for Class 1 (As, Cd, Hg, Pb) and Class 2B (catalyst) elements are extremely low. ICP-OES may lack the required sensitivity to reliably quantify these elements at the specified limits, especially when considering the maximum daily dose of the final drug product.

ICP-OES may find a role in earlier stages of process development or for monitoring higher-concentration Class 3 elements where its higher throughput and lower cost are advantageous.

Alternative Technique: X-Ray Fluorescence (XRF) for Screening

X-Ray Fluorescence (XRF) is a non-destructive technique where a sample is irradiated with X-rays, causing it to emit secondary, fluorescent X-rays.[10][11] The energy of these secondary X-rays is characteristic of the elements present.

FeatureICP-MS / ICP-OESXRF (Energy Dispersive)Rationale & Justification
Sample Prep Destructive (Acid Digestion)Non-destructive (Direct Analysis)XRF requires minimal to no sample preparation, drastically reducing analysis time and preserving the sample.[11][12]
Analysis Time Hours (including digestion)MinutesThis speed makes XRF an excellent tool for at-line or in-process control and rapid screening of raw materials.[12]
Sensitivity ppt to ppbppmXRF is significantly less sensitive than ICP techniques and cannot meet the quantification limits for most ICH Q3D elements in final products.[11]
Use Case Quantitative, regulatory analysisScreening, process monitoringIdeal for quickly checking for high levels of catalyst residue (e.g., Pd) during synthesis optimization before committing to a full ICP-MS analysis.[12][13]

XRF is not a replacement for ICP-MS but a powerful complementary tool. It can be used to rapidly screen batches of raw materials or intermediates for gross contamination, freeing up ICP-MS instruments for final, quantitative release testing.[11]

Experimental Protocols

A self-validating protocol is built on precision and control. The following sections detail robust methodologies for the analysis of 1-Aminopiperidin-4-ol hydrochloride.

Protocol 1: Sample Preparation via Microwave Digestion

Rationale: As a water-soluble hydrochloride salt, the analyte dissolves easily. However, the organic matrix must be destroyed to prevent interferences in the ICP-MS. Closed-vessel microwave digestion is the preferred method as it uses high temperature and pressure to ensure complete digestion while preventing the loss of volatile elements like Mercury (Hg).[14][15]

Step-by-Step Methodology:

  • Vessel Cleaning: Thoroughly clean all microwave digestion vessels by leaching with trace-metal grade nitric acid and rinsing with deionized water (18.2 MΩ·cm) to eliminate background contamination.

  • Taring: Place a clean, dry microwave vessel on an analytical balance and tare.

  • Sample Weighing: Accurately weigh approximately 0.2 to 0.5 g of the 1-Aminopiperidin-4-ol hydrochloride sample directly into the vessel. Record the exact weight.

  • Spike Preparation (for Validation/Recovery): For accuracy and recovery checks, spike a separate set of samples with a known concentration of elemental impurity standards before adding the acid. The spike level should correspond to the target PDE limit (J value), as per USP <233>.

  • Acid Addition: Carefully add 7 mL of trace-metal grade concentrated nitric acid (HNO₃) and 1 mL of concentrated hydrochloric acid (HCl) to each vessel.[16] The HCl is crucial for stabilizing elements like Hg and the platinum group metals.

  • Vessel Sealing: Securely cap the vessels according to the manufacturer's instructions for the microwave system.

  • Microwave Program: Place the vessels in the microwave unit. Use a standard program for pharmaceutical ingredients, typically involving a ramp to 200-220°C over 15-20 minutes, followed by a hold at that temperature for 20-25 minutes.[15][17]

  • Cooling: Allow the vessels to cool completely to room temperature before opening to ensure pressure has subsided.

  • Dilution: Carefully uncap the vessels in a fume hood. Quantitatively transfer the clear digestate to a 50 mL acid-leached volumetric flask. Rinse the digestion vessel multiple times with deionized water, adding the rinsings to the flask. Dilute to the 50 mL mark with deionized water. This solution is now ready for ICP-MS analysis.

Sample_Prep_Workflow start Start weigh Weigh 0.2-0.5g Sample into Digestion Vessel start->weigh spike Add Spike Solution (for Validation) weigh->spike acid Add 7mL HNO3 + 1mL HCl weigh->acid (for routine samples) spike->acid seal Seal Vessel acid->seal microwave Microwave Digestion (Ramp to 220°C, Hold 20 min) seal->microwave cool Cool to Room Temp microwave->cool transfer Quantitatively Transfer to 50mL Volumetric Flask cool->transfer dilute Dilute to Volume with DI Water transfer->dilute end Ready for ICP-MS Analysis dilute->end

Caption: Step-by-step workflow for microwave digestion of 1-Aminopiperidin-4-ol hydrochloride.

Protocol 2: Analysis by ICP-MS

Rationale: This protocol ensures high sensitivity and accuracy, incorporating internal standards to correct for matrix effects and instrumental drift, and utilizes a collision/reaction cell to mitigate polyatomic interferences.

Step-by-Step Methodology:

  • Instrument Setup & Optimization: Turn on the ICP-MS and allow it to warm up. Perform daily performance checks and optimization using a tuning solution to ensure sensitivity, resolution, and low oxide formation are within specifications.

  • Calibration: Prepare a series of multi-element calibration standards and a blank. The concentration of these standards should bracket the expected concentration of the analytes in the prepared sample solution. Per USP <233>, calibration standards are often prepared relative to the J value (e.g., 0.5J, 1.0J, 1.5J).[2]

  • Internal Standard Introduction: Use an online internal standard mix (e.g., containing Sc, Ge, Y, In, Tb) that is continuously introduced into the sample stream via a T-piece. This corrects for variations in sample introduction and plasma conditions.

  • Analysis Sequence: Set up the analysis sequence in the instrument software:

    • Calibration Blank

    • Calibration Standards

    • Continuing Calibration Verification (CCV) Blank

    • Continuing Calibration Verification (CCV) Standard

    • Reagent Blank (digested acids without sample)

    • Sample Preparations

    • Spiked Sample Preparations

    • Run a CCV/CCB pair every 10-15 samples to monitor instrument stability.

  • Data Acquisition: Initiate the sequence. The instrument will automatically introduce each solution into the plasma, and the mass spectrometer will measure the ion counts for each target element and internal standard. Use a collision/reaction cell (e.g., with Helium) to reduce polyatomic interferences on key elements like As, Cr, and V.

  • Data Processing: The instrument software will use the calibration curve to calculate the concentration of each element in the sample solutions. The internal standard signals are used to correct the analyte signals.

  • Final Calculation: Calculate the final concentration of each elemental impurity in the original solid sample (in µg/g or ppm) using the following formula:

    • Concentration (µg/g) = [Concentration in solution (µg/L) × Dilution Volume (L)] / [Initial Sample Weight (g)]

Conclusion: An Integrated Strategy for Purity and Safety

Ensuring the elemental purity of 1-Aminopiperidin-4-ol hydrochloride requires a multi-faceted, risk-based approach grounded in the principles of ICH Q3D. For definitive, regulatory-compliant analysis, a validated ICP-MS method is the gold standard, offering the unparalleled sensitivity required to meet stringent PDE limits for toxic elements and potential catalyst residues. The higher-throughput, more robust ICP-OES serves as a valuable tool for process monitoring of less toxic elements at higher concentrations. Furthermore, non-destructive techniques like XRF provide a strategic advantage for rapid at-line screening of raw materials and intermediates, enabling real-time process control and optimizing resource allocation.

By integrating a scientifically sound risk assessment with the appropriate selection of analytical technology and robust, validated protocols, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their materials, ultimately safeguarding patient health.

References

  • Yin, L., et al. (2021). Rapid screening of pharmaceutical products for elemental impurities by a high-resolution portable energy dispersive X-ray fluorescence spectrometer using an efficient fundamental parameter method. Analyst, 146(10), 3247-3256. [Link]

  • Nakata, Y., & Nagaoka, Y. (2017, July 1). Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. Spectroscopy, 32(7). [Link]

  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

  • Whitecotton, L., et al. (n.d.). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D(R2)/Q2(R1). Agilent Technologies, Inc. [Link]

  • SPECTRO Analytical Instruments. (2020, April 2). Elemental Impurities in Pharmaceutical Products – Analysis Using an Energy- Dispersive X-ray Fluorescence Spectrometer. [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. [Link]

  • ResearchGate. (2025, August 6). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3460-3464. [Link]

  • Milestone Inc. (n.d.). Microwave Digestion for Pharmaceutical Sample Preparation in Accordance with USP <232>/<233>. [Link]

  • Haff, K. (2013, February 15). A Microwave Sample Preparation Procedure for the Commercial Testing Lab. Spectroscopy. [Link]

  • Despois, A., & Cramer, N. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Wang, D., & Chen, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Synlett, 24(01), 137-141. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]

  • Torontech. (2024, December 17). Microwave Digestion: Simplifying Sample Preparation for Accurate Results. [Link]

  • Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. [Link]

  • California Department of Toxic Substances Control. (2024, August 28). Microwave Assisted Digestion. [Link]

  • Saeed, M., et al. (1998). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Pakistan Journal of Scientific and Industrial Research, 41(2), 73-76. [Link]

  • Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • Thomas, R. (2017, July 1). Determination of Elemental Impurities in Antacids by ICP-MS According to the Validation Protocols Defined in USP Chapters and and ICH Q3D Step 4 Guidelines. Spectroscopy. [Link]

  • Chem-Impex. (n.d.). 4-Hydroxypiperidine. [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-Hydroxypiperidine, 98%. [Link]

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Safety Operating Guide

Proper Disposal Procedures for 1-Aminopiperidin-4-ol Hydrochloride

[1][2][3]

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Chemical Waste Primary Hazard Class: Irritant / Potential Toxic (Hydrazine Derivative) Disposal Method: High-Temperature Incineration with Scrubber CAS: 79414-82-7 (Free base analog reference) / Salt form varies

Scenario Immediate Action
Small Spill (<5g) Isolate area. Wear nitrile gloves and N95 mask. Sweep up carefully to avoid dust generation.[1][2] Place in a sealed hazardous waste container.
Large Spill Evacuate immediate area. Do not breathe dust.[3][1][4][2][5][6][7] Contact EHS. Use wet-wiping method if safe to prevent aerosolization.
Skin Contact Wash immediately with soap and water for 15 minutes.[8] The hydrazine moiety can be a sensitizer or permeate skin.
Incompatibility DO NOT MIX WITH OXIDIZERS. The N-N bond is reducing; reaction with strong oxidizers (e.g., permanganate, nitric acid) can be exothermic and evolve toxic gas.

Part 2: Chemical Profile & Hazard Assessment

Senior Scientist Insight: To dispose of 1-Aminopiperidin-4-ol hydrochloride safely, one must understand its molecular architecture. It is not merely an amine; it is a cyclic hydrazine derivative (indicated by the 1-amino group attached to the piperidine nitrogen).

  • The Hydrazine Moiety (N-NH₂): This functional group significantly elevates the risk profile compared to standard piperidines. Hydrazine derivatives are often reducing agents and can exhibit higher toxicity or carcinogenicity profiles than simple amines.

  • The Hydrochloride Salt: The salt form stabilizes the molecule, reducing volatility compared to the free base. However, it renders the compound water-soluble, increasing the risk of rapid environmental mobilization if spilled into drains.[8]

  • The Hydroxyl Group (-OH): Increases polarity and solubility, complicating solvent extraction methods for waste minimization.

Critical Hazard Data:

  • Signal Word: Warning (typical for this class).

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.). Note: Treat as potentially toxic (H301) due to structural similarity to other 1-aminopiperidines.

  • Reactivity: Incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[8]

Part 3: Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. Improper segregation is the leading cause of waste-stream accidents.

Segregation Logic
  • Stream A (Correct): Solid Organic Waste (Hazardous).

  • Stream B (Correct): Liquid Organic Waste (if dissolved).

  • Stream C (PROHIBITED): Oxidizing Waste. Reasoning: Mixing hydrazine derivatives with oxidizers can lead to the formation of unstable azo compounds or nitrogen gas evolution (pressure buildup).

  • Stream D (PROHIBITED): Aqueous Drain Disposal. Reasoning: High water solubility allows the compound to bypass standard traps; it is toxic to aquatic life.

Waste Container Labeling

Ensure the container is labeled with the full chemical name. Do not use abbreviations like "1-AP-OH". Add the tag: "CONTAINS HYDRAZINE DERIVATIVE - REDUCING AGENT."

Visualization: Segregation Decision Tree

SegregationLogicStartWaste Generation:1-Aminopiperidin-4-ol HClStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolutionStateCheck->LiquidOxidizerCheckContains Oxidizers?(HNO3, H2O2, KMnO4)Solid->OxidizerCheckSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueousSolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicBinLiqAqBin: Aqueous Toxic Waste(Do NOT Drain Pour)Aqueous->BinLiqAqBinLiqOrgBin: Organic Solvents(Non-Halogenated preferred)Organic->BinLiqOrgBinSolidBin: Hazardous Solid Waste(Tag: Toxic/Irritant)OxidizerCheck->BinSolidNoFailSTOP: Potential Explosion RiskSeparate ImmediatelyOxidizerCheck->FailYes

Figure 1: Decision logic for segregating 1-Aminopiperidin-4-ol hydrochloride waste streams. Note the critical check for oxidizers.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Scope: Expired reagents, contaminated weighing boats, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bulking: Do not bulk with strong acids or bases. Keep chemically compatible (e.g., with other non-reactive organic solids).

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."

  • Final Disposal: Transfer to EHS for incineration .

    • Mechanism:[3][7] The compound contains Nitrogen.[2][7] Incineration requires an afterburner (operating >1000°C) and a scrubber to capture NOx gases and HCl (from the hydrochloride).

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Scope: Mother liquors or reaction solvents containing the compound.

  • pH Check: Ensure the solution is neutral to slightly acidic.

    • Why? Adding strong base liberates the free amine (1-aminopiperidin-4-ol), which is more volatile and potentially more reactive than the hydrochloride salt.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.

    • Incompatible: Peroxides, Nitric Acid, Bleach.

  • Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated depending on the solvent used).

  • Cap Venting: Use vented caps if available, though this compound is not inherently gas-generating unless mixed with oxidizers.

Protocol C: Contaminated Glassware & Sharps
  • Rinsing: Triple rinse glassware with water or methanol. Collect the first rinse as hazardous liquid waste (Protocol B).

  • Deactivation (Optional for high contamination): Treat rinsate with dilute bleach only if the waste stream is strictly aqueous and separated from organics (to avoid chloramine formation). Note: Direct incineration of rinsate is safer.

  • Disposal: Defaced glassware goes to "Broken Glass" box. Sharps go to "Bio/Chem Sharps" container.

Part 5: Regulatory Compliance & Transport[11]

US EPA (RCRA) Classification: While 1-Aminopiperidin-4-ol hydrochloride is not explicitly listed on the P-list or U-list, it must be characterized by the generator.

  • Characteristic: It likely does not meet the definition of Ignitable (D001) or Corrosive (D002) in solid salt form.

  • Generator Knowledge: Due to the hydrazine functionality, the "Toxic" characteristic is assumed for safety.

  • Waste Code: If unlisted, use D000 (Not Listed) but manage as Hazardous Chemical Waste . If mixed with flammable solvents, use D001 .

DOT Shipping (for waste transport):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (1-Aminopiperidin-4-ol hydrochloride)

  • Hazard Class: 6.1

  • Packing Group: III

Part 6: Emergency Spill Response Workflow

In the event of a containment breach, follow this logic to minimize exposure and environmental impact.

SpillResponseSpillSpill DetectedAssessAssess Volume & ThreatSpill->AssessSmallSmall (<5g)Low DustAssess->SmallLargeLarge (>5g)Or AerosolizedAssess->LargePPEDon PPE:Nitrile Gloves, Goggles,Lab Coat, N95Small->PPEEvacuateEvacuate LabCall EHS/HazMatLarge->EvacuateCleanCover with wet paper towels(Prevent Dust)PPE->CleanCollectScoop into HazardousWaste ContainerClean->CollectWashWash Surface(Soap + Water)Collect->Wash

Figure 2: Emergency response workflow for solid chemical spills.

References

  • PubChem. (2024).[9] Compound Summary: 4-Aminopiperidine hydrochloride.[9] National Library of Medicine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.